10-OH-NBP-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
4,5,6,7-tetradeuterio-3-(3-hydroxybutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3/i2D,3D,4D,5D |
Clé InChI |
BOPXPQRBGFXGQN-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(OC2=O)CCC(C)O)[2H])[2H] |
SMILES canonique |
CC(CCC1C2=CC=CC=C2C(=O)O1)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10-OH-NBP-d4: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-OH-NBP-d4 is the deuterated form of 10-hydroxy-3-n-butylphthalide (10-OH-NBP), a primary hydroxylated metabolite of 3-n-butylphthalide (NBP). NBP, a compound originally isolated from the seeds of Apium graveolens (celery), has demonstrated significant neuroprotective effects and is clinically used in the treatment of ischemic stroke. The metabolite, 10-OH-NBP, is of particular interest due to its ability to penetrate the blood-brain barrier (BBB). The deuterium-labeled analog, this compound, serves as a critical internal standard for quantitative bioanalytical studies, enabling precise and accurate measurements of 10-OH-NBP concentrations in complex biological matrices through mass spectrometry-based methods.[1] This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.
Chemical Structure and Properties
While the exact location of the four deuterium (B1214612) atoms in commercially available this compound is often not explicitly detailed by suppliers, deuteration is typically performed on the butyl chain to prevent kinetic isotope effects from influencing metabolic pathways. For the purpose of this guide, we will represent the structure with deuterium atoms on the terminal methyl and adjacent methylene (B1212753) groups of the butyl chain, a common deuteration strategy for internal standards.
IUPAC Name: 3-(butyl-d4)-7-hydroxyisobenzofuran-1(3H)-one (tentative)
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value (3-n-butylphthalide) | Estimated Value (this compound) | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₀D₄O₃ | N/A |
| Molecular Weight | 190.24 g/mol | 210.27 g/mol | [2] |
| Appearance | Clear oily liquid | Likely a solid or oil | [2] |
| Boiling Point | 177-178 °C at 15 mmHg | Higher than NBP due to hydroxylation | [2] |
| Solubility | Slightly soluble in water; soluble in oil | More soluble in water than NBP | [2] |
| LogP | 2.8 | Lower than NBP due to hydroxylation | [2] |
Synthesis
A detailed, publicly available synthesis protocol for this compound is scarce. However, a plausible synthetic route can be inferred from general methods for the synthesis of deuterated compounds and the metabolism of NBP. The synthesis would likely involve the introduction of deuterium atoms to a suitable precursor of the butyl side chain, followed by the construction of the phthalide (B148349) ring system and subsequent hydroxylation.
A potential synthetic pathway could involve the following conceptual steps:
References
An In-depth Technical Guide to the Synthesis and Purification of 10-OH-NBP-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of 10-hydroxy-3-n-butylphthalide-d4 (10-OH-NBP-d4). As a deuterated internal standard of a major metabolite of 3-n-butylphthalide (NBP), a compound with significant neuroprotective effects, this compound is a critical tool for pharmacokinetic and metabolic studies. This document outlines a plausible multi-step synthetic route, beginning with the synthesis of the NBP core, followed by selective hydroxylation and the introduction of a deuterium (B1214612) label. Detailed purification protocols and analytical characterization techniques are also presented. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction
3-n-Butylphthalide (NBP) is a compound originally isolated from the seeds of Apium graveolens (celery) and has been approved for the treatment of cerebral ischemia. Its therapeutic potential is attributed to its neuroprotective properties. The metabolism of NBP in humans is extensive, leading to several metabolites, with 10-hydroxy-NBP (10-OH-NBP) being one of the major circulating metabolites. To accurately quantify NBP and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, with four deuterium atoms, serves as an ideal internal standard for mass spectrometry-based bioanalysis, as it exhibits nearly identical chemical and physical properties to the unlabeled analyte but is distinguishable by its mass.
This guide details a proposed synthetic and purification strategy for this compound, designed to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.
Proposed Synthesis of this compound
The proposed synthesis of this compound is a multi-step process that begins with the synthesis of the 3-n-butylphthalide (NBP) scaffold, followed by selective hydroxylation and the incorporation of deuterium atoms.
Synthesis of 3-n-Butylphthalide (NBP)
A common and effective method for the synthesis of 3-n-butylphthalide involves the reduction of 2-pentanoylbenzoic acid.
Step 1: Friedel-Crafts Acylation of Benzene (B151609) with Valeryl Chloride The synthesis commences with the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-pentanoylbenzoic acid.
Step 2: Reduction of 2-Pentanoylbenzoic Acid The resulting keto acid is then reduced to form 3-n-butylphthalide. This can be achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) followed by acidification to promote lactonization.
Selective Hydroxylation of 3-n-Butylphthalide
The introduction of a hydroxyl group at the 10-position (ω-1 position of the butyl chain) can be achieved through a regioselective oxidation. Biocatalytic methods using specific microorganisms or enzymatic systems have been shown to be effective for this transformation. Alternatively, chemical methods involving directed C-H oxidation can be employed.
Introduction of the d4-Label
The deuterium atoms are strategically introduced into the butyl chain. The most efficient approach is to utilize a deuterated starting material.
Proposed Route for d4-Labeling: The synthesis would start with a commercially available deuterated valeric acid, such as pentanoic-4,4,5,5-d4 acid. This deuterated acid would then be converted to the corresponding acid chloride and used in the Friedel-Crafts acylation as described in section 2.1. This ensures the stable incorporation of the deuterium label in the final product.
Experimental Protocols
Synthesis of 2-(Pentanoyl-4,4,5,5-d4)benzoic Acid
| Reagent/Parameter | Value/Condition |
| Starting Material | Pentanoic-4,4,5,5-d4 acid |
| Reagent 1 | Thionyl chloride (SOCl₂) |
| Reagent 2 | Benzene |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Work-up | Quenching with ice-water, extraction with DCM |
Procedure:
-
To a solution of pentanoic-4,4,5,5-d4 acid in DCM, add thionyl chloride dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, add AlCl₃ to a solution of benzene in DCM at 0 °C.
-
Add the crude acid chloride dropwise to the benzene solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.
Synthesis of 3-(n-Butyl-d4)phthalide (NBP-d4)
| Reagent/Parameter | Value/Condition |
| Starting Material | 2-(Pentanoyl-4,4,5,5-d4)benzoic acid |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-3 hours |
| Work-up | Acidification with HCl, extraction with ethyl acetate (B1210297) |
Procedure:
-
Dissolve 2-(pentanoyl-4,4,5,5-d4)benzoic acid in methanol.
-
Cool the solution to 0 °C and add NaBH₄ portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Acidify the mixture with 2M HCl to promote lactonization.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield NBP-d4.
Synthesis of this compound
| Reagent/Parameter | Value/Condition |
| Starting Material | 3-(n-Butyl-d4)phthalide (NBP-d4) |
| Method | Biocatalytic hydroxylation (e.g., using Penicillium sp.) |
| Culture Medium | Potato Dextrose Broth (PDB) |
| Incubation Time | 5-7 days |
| Temperature | 25-28 °C |
| Work-up | Extraction with ethyl acetate |
Procedure:
-
Prepare a culture of a suitable microorganism (e.g., Penicillium sp.) in PDB.
-
Add a solution of NBP-d4 in a suitable solvent (e.g., ethanol) to the culture.
-
Incubate the culture with shaking for 5-7 days.
-
Extract the culture broth with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification Protocol
The crude this compound is purified using a two-step chromatographic process.
Flash Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica (B1680970) gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient |
| Elution | Gradient elution from 10% to 50% Ethyl Acetate in Hexane |
| Monitoring | Thin Layer Chromatography (TLC) |
Procedure:
-
Load the crude product onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the desired product and concentrate.
Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high purity this compound, preparative HPLC is recommended.
| Parameter | Specification |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile:Water gradient |
| Detection | UV at 230 nm |
| Flow Rate | 10-20 mL/min |
Procedure:
-
Dissolve the partially purified product in the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak.
-
Lyophilize or evaporate the solvent to obtain the pure product.
Analytical Characterization
The identity and purity of the synthesized this compound are confirmed by the following analytical techniques:
| Technique | Expected Results |
| ¹H NMR | Spectrum consistent with the structure, with reduced signal intensity for the protons at the d4-labeled positions. |
| ²H NMR | Presence of signals corresponding to the deuterium atoms. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺). |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Purification workflow for this compound.
Conclusion
This technical guide presents a detailed and plausible approach for the synthesis and purification of this compound. By utilizing a deuterated starting material and employing a combination of chemical synthesis and biocatalysis, this methodology provides a clear pathway for obtaining this essential internal standard. The outlined purification and analytical procedures will ensure the high purity and structural integrity of the final product, making it suitable for demanding bioanalytical applications in the research and development of NBP-based therapeutics.
Isotopic Purity of 10-OH-NBP-d4 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 10-hydroxy-N-benzyl-4-pyridone-d4 (10-OH-NBP-d4), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays. Ensuring the high isotopic purity of internal standards is paramount for the reliability and reproducibility of bioanalytical methods in research and drug development.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analytical variability. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to the analyte of interest. This near-identity ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.
This compound is the deuterated analog of 10-hydroxy-N-benzyl-4-pyridone (10-OH-NBP). The four deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in a mass spectrometer, while its chemical properties remain virtually unchanged.
The Critical Role of Isotopic Purity
The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative results. It is defined as the percentage of the deuterated molecule that contains the specified number of deuterium atoms. Impurities in the form of unlabeled analyte (d0) or molecules with fewer than the intended number of deuterium atoms (d1, d2, d3) can lead to interference with the analyte signal, especially at the lower limit of quantification (LLOQ).
High isotopic purity, typically exceeding 98%, is essential to minimize this "cross-talk" between the internal standard and the analyte. The contribution of the unlabeled analyte in the internal standard solution to the analyte's response should be negligible, generally less than 5% of the LLOQ response.
Quantitative Data on Isotopic Purity
The following tables present exemplary data for a high-purity batch of this compound. This data is representative of what is expected for a standard suitable for regulated bioanalysis.
Table 1: Isotopic Distribution of a Representative this compound Standard
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | 0.2 |
| d1 | 0.5 |
| d2 | 1.3 |
| d3 | 3.0 |
| d4 (Fully Labeled) | 95.0 |
Table 2: Key Isotopic Purity Specifications for this compound
| Parameter | Specification |
| Chemical Purity | > 99% |
| Isotopic Enrichment (d4) | ≥ 98% |
| Contribution to Unlabeled Analyte (d0) | < 0.5% |
Experimental Protocols
Protocol for Determining Isotopic Purity of this compound by LC-MS
This protocol outlines a general procedure for verifying the isotopic purity of a this compound standard.
1. Materials and Reagents:
-
This compound standard
-
10-OH-NBP reference standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
LC-MS grade formic acid
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
3. LC-MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Full scan from m/z 100 to 500
-
Resolution: Set to a high resolution (e.g., > 30,000) to ensure baseline separation of the isotopologues.
-
4. Data Analysis:
-
Extract the ion chromatograms for the unlabeled 10-OH-NBP (d0) and the deuterated isotopologues (d1, d2, d3, and d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in mass spectrometry.
Caption: Chemical relationship between the analyte and its deuterated internal standard.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Stability and Storage of 10-OH-NBP-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for assessing the stability and defining the optimal storage conditions for 10-hydroxy-N-benzylpiperazine-d4 (10-OH-NBP-d4). As a deuterated internal standard, the integrity and stability of this compound are paramount for ensuring the accuracy and reliability of bioanalytical methods. This document outlines recommended experimental protocols, data presentation formats, and the fundamental principles of stability testing in a regulated environment.
Disclaimer: This guide is based on established principles for the stability testing of deuterated internal standards. As of the time of writing, specific quantitative stability data for this compound is not publicly available. Therefore, the tables presented herein are illustrative templates, and the protocols are generalized best-practice recommendations. It is imperative to perform compound-specific validation studies to establish definitive stability parameters.
Introduction to this compound and Its Role in Bioanalysis
This compound is the deuterated form of 10-hydroxy-N-benzylpiperazine, a metabolite of N-benzylpiperazine (BZP). BZP is known to undergo hydroxylation as a primary metabolic pathway[1][2][3][4]. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, stable isotope-labeled internal standards like this compound are considered the gold standard. They are chemically and physically almost identical to the analyte of interest (10-OH-NBP), ensuring that they behave similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and similar behavior help to accurately compensate for variations in sample processing and matrix effects, leading to more precise and accurate quantification of the target analyte[5].
The stability of an internal standard is a critical parameter that must be thoroughly evaluated during bioanalytical method validation, as outlined in regulatory guidelines such as the ICH M10. Degradation of the internal standard can lead to an inaccurate representation of the analyte concentration, compromising the integrity of pharmacokinetic, toxicokinetic, and other clinical and non-clinical studies.
Recommended Storage Conditions
While specific stability data for this compound is not available, general best practices for deuterated analytical standards suggest the following storage conditions to minimize degradation. For instance, reference materials from suppliers like Cerilliant often recommend freezing for long-term storage of similar deuterated standards.
Table 1: Recommended General Storage Conditions for this compound
| Form | Recommended Storage Temperature | Packaging and Environment |
| Solid (Neat) | -20°C or colder for long-term | In a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. |
| Stock Solution | -20°C or colder for long-term | In a tightly sealed, light-resistant (amber) vial. The choice of solvent is critical; methanol (B129727) or acetonitrile (B52724) are common choices for stock solutions of deuterated standards. |
| Working Solution | 2-8°C for short-term use | In a tightly sealed, light-resistant vial. Prepare fresh as needed or validate for short-term stability at this temperature. |
Stability Assessment Protocols
A comprehensive stability assessment for this compound should be conducted as part of the bioanalytical method validation process. This involves evaluating its stability in both the neat form (as a solid), in solution (stock and working solutions), and in the biological matrix of interest (e.g., plasma, urine) under various conditions that mimic sample handling and storage.
Stock and Working Solution Stability
The stability of stock and working solutions of this compound should be evaluated under the intended storage conditions.
Experimental Protocol: Stock Solution Stability
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Storage: Aliquot the stock solution into multiple vials and store them under the proposed long-term storage condition (e.g., -20°C).
-
Analysis: At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot.
-
Comparison: Compare the response of the stored solution against a freshly prepared stock solution of the same concentration.
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the fresh solution.
A similar protocol should be followed for working solutions, assessing their stability at both refrigerated (2-8°C) and room temperature to cover short-term handling.
Stability in Biological Matrix
The stability of this compound must be determined in the same biological matrix as the study samples. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term stability.
Experimental Protocol: Freeze-Thaw Stability in Matrix
-
Preparation: Spike a blank biological matrix with this compound at low and high concentrations.
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw, process and analyze the samples.
-
Comparison: Compare the concentrations of the freeze-thaw samples against freshly prepared samples (time zero).
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 2: Illustrative Data Presentation for Freeze-Thaw Stability of this compound in Human Plasma
| Concentration Level | Number of Cycles | Mean Measured Concentration (ng/mL) | Nominal Concentration (ng/mL) | Accuracy (%) |
| Low QC | 3 | Data to be generated | 10 | Calculate |
| High QC | 3 | Data to be generated | 500 | Calculate |
Experimental Protocol: Short-Term (Bench-Top) Stability in Matrix
-
Preparation: Spike a blank biological matrix with this compound at low and high concentrations.
-
Storage: Place the samples at room temperature for a duration that simulates the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: Process and analyze the samples.
-
Comparison: Compare the concentrations of the bench-top stability samples against freshly prepared samples.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
Experimental Protocol: Long-Term Stability in Matrix
-
Preparation: Prepare a sufficient number of aliquots of spiked matrix samples at low and high concentrations.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze a set of the stored samples.
-
Comparison: Compare the concentrations of the stored samples against freshly prepared samples.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
Table 3: Illustrative Data Presentation for Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration Level | Storage Duration (Months) | Mean Measured Concentration (ng/mL) | Nominal Concentration (ng/mL) | Accuracy (%) |
| Low QC | 1 | Data to be generated | 10 | Calculate |
| High QC | 1 | Data to be generated | 500 | Calculate |
| Low QC | 3 | Data to be generated | 10 | Calculate |
| High QC | 3 | Data to be generated | 500 | Calculate |
| Low QC | 6 | Data to be generated | 10 | Calculate |
| High QC | 6 | Data to be generated | 500 | Calculate |
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Subject the solutions to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat at a high temperature (e.g., 105°C) in solid form and in solution.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed analytical method (e.g., LC-MS/MS) to assess the degradation and to separate the parent compound from any degradation products.
-
Objective: The goal is to achieve partial degradation (typically 5-20%) to demonstrate that the analytical method can distinguish the intact compound from its degradants.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for key stability experiments.
Caption: Workflow for key stability assessments of this compound.
Signaling Pathways
The concept of a "signaling pathway" in a biological context is not applicable to this compound. As a deuterated internal standard, its function is purely analytical. It is designed to be chemically inert in the biological system to the extent that it accurately reflects the behavior of its non-deuterated analogue for the purpose of quantification. It is not intended to have any pharmacological effect or to interact with biological signaling cascades.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. globalresearchonline.net [globalresearchonline.net]
The Gold Standard: A Technical Guide to the Use of 10-OH-NBP-d4 as an Internal Standard for the Quantification of 10-hydroxy-NBP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the accurate quantification of 10-hydroxy-NBP, a major metabolite of 3-n-butylphthalide (NBP), using its deuterated analog, 10-OH-NBP-d4, as an internal standard. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability in sample preparation and instrument response.
Physicochemical Properties of Analyte and Internal Standard
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development. The key properties of 10-hydroxy-NBP and its deuterated internal standard, this compound, are summarized in the table below. The deuterated standard is chemically identical to the analyte, with the only difference being the increased mass due to the substitution of hydrogen atoms with deuterium. This near-identical chemical nature ensures they behave similarly during sample processing and chromatographic separation.
| Property | 10-hydroxy-NBP | This compound |
| Chemical Formula | C₁₂H₁₄O₃ | C₁₂H₁₀D₄O₃ |
| Molecular Weight | 206.24 g/mol | 210.26 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and DMF | Soluble in methanol, ethanol, DMSO, and DMF |
| Primary Use | Analyte | Internal Standard for mass spectrometry |
Metabolic Pathway of 3-n-butylphthalide (NBP)
10-hydroxy-NBP is a significant circulating metabolite of 3-n-butylphthalide (NBP), a compound investigated for its therapeutic potential. The metabolic conversion of NBP to 10-hydroxy-NBP primarily occurs through hydroxylation of the alkyl side chain. This biotransformation is catalyzed by several cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2E1, and CYP1A2 playing key roles. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Experimental Protocol: Quantification of 10-hydroxy-NBP in Human Plasma
The following protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of NBP and its major metabolites, including 10-hydroxy-NBP, in human plasma.[1] This method utilizes deuterated internal standards to ensure high accuracy and precision.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration should be optimized based on the expected analyte concentration range) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of 10-hydroxy-NBP and its internal standard are achieved using a reversed-phase LC column coupled with a tandem mass spectrometer.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol-Acetonitrile mixture |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | A gradient program should be optimized to ensure baseline separation of 10-hydroxy-NBP from isomers. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | |
| 10-hydroxy-NBP | Precursor Ion (m/z): 207.1, Product Ion (m/z): 171.1[2] |
| This compound (Internal Standard) | Precursor Ion (m/z): 211.1, Product Ion (m/z): 175.1 (anticipated) |
| Capillary Voltage | Optimized for maximum signal intensity |
| Source Temperature | Optimized for efficient desolvation |
| Gas Flow Rates | Optimized for ion formation and transmission |
Quantitative Performance
The use of this compound as an internal standard allows for the establishment of a robust and reliable quantitative assay. The following table summarizes the performance characteristics of a validated method for the quantification of 10-hydroxy-NBP in human plasma.[1]
| Parameter | Performance Metric |
| Linearity Range | 3.00 - 2400 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[1] |
| Precision (%RSD) | Intra- and inter-day precision are expected to be within ±15%. |
| Accuracy (%Bias) | Intra- and inter-day accuracy are expected to be within ±15% of the nominal value. |
| Correlation Coefficient (r²) | > 0.99 |
Experimental Workflow
The overall experimental workflow for the quantification of 10-hydroxy-NBP using this compound as an internal standard is a systematic process that ensures the generation of high-quality data. The key steps are outlined in the diagram below.
References
The Pivotal Role of 10-OH-NBP-d4 in Advancing Pharmacokinetic Studies of 3-n-Butylphthalide (NBP)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of 10-hydroxy-3-n-butylphthalide-d4 (10-OH-NBP-d4) in the pharmacokinetic analysis of 3-n-butylphthalide (NBP), a significant therapeutic agent for ischemic stroke. As the field of drug metabolism and pharmacokinetics (DMPK) increasingly relies on high-precision analytical techniques, the use of deuterated internal standards has become paramount for ensuring data integrity and accuracy. This document outlines the metabolic fate of NBP, details the quantitative bioanalytical methodologies employing this compound, and presents key pharmacokinetic data, offering a comprehensive resource for scientists in drug development.
Introduction: The Significance of Deuterated Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting analytical variability.[1] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are considered the gold standard.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thus compensating for variations in sample preparation, injection volume, and instrument response.[1][2] The use of a deuterated internal standard like this compound is crucial for the accurate quantification of 10-OH-NBP, a major active metabolite of NBP.[3]
Metabolic Pathway of 3-n-Butylphthalide (NBP)
3-n-butylphthalide (NBP) undergoes extensive metabolism in the body, primarily through hydroxylation and subsequent oxidation.[4][5] The principal metabolic pathways involve hydroxylation of the alkyl side chain, leading to the formation of several key metabolites.[4] Among these, 10-hydroxy-NBP (M3-2) is a major circulating metabolite, with plasma exposure levels significantly higher than the parent drug, NBP.[4][6] Other significant metabolites include 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), and NBP-11-oic acid (M5-2).[4][5] The biotransformation of NBP is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, CYP2E1, and CYP1A2.[4]
Metabolic Pathway of 3-n-Butylphthalide (NBP).
The Role of this compound in Quantitative Bioanalysis
The accurate quantification of NBP and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring its safety and efficacy.[3] Given the complexity of biological matrices like plasma and brain tissue, a robust analytical method is essential. The use of deuterated internal standards for NBP and its major metabolites, including this compound, significantly enhances the reliability of LC-MS/MS assays by compensating for matrix effects.[3]
The following table summarizes the key pharmacokinetic parameters of NBP and its major metabolites in humans following a single oral administration of 200 mg NBP.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| NBP | 235 ± 110 | 0.7 ± 0.2 | 343 ± 153 | 1.3 ± 0.5 |
| 10-keto-NBP (M2) | 142 ± 50 | 1.1 ± 0.6 | 545 ± 204 | 2.1 ± 0.7 |
| 3-hydroxy-NBP (M3-1) | 425 ± 153 | 1.1 ± 0.5 | 993 ± 359 | 2.2 ± 0.5 |
| 10-hydroxy-NBP (M3-2) | 1020 ± 320 | 1.2 ± 0.5 | 3540 ± 1140 | 3.3 ± 0.9 |
| NBP-11-oic acid (M5-2) | 711 ± 202 | 1.4 ± 0.7 | 1410 ± 544 | 2.4 ± 0.6 |
Data adapted from Diao et al. (2013).[3]
In preclinical studies using rats, the distribution of NBP's hydroxylated metabolites shows significant isomer selectivity. After oral administration of NBP, the plasma exposure of 3-OH-NBP was found to be 4.64 times that of 10-OH-NBP.[7] However, the brain exposure of 3-OH-NBP was only 11.8% of 10-OH-NBP, indicating a greater ability of 10-OH-NBP to cross the blood-brain barrier.[7][8]
| Pharmacokinetic Parameters in Rats (Oral Administration of 20 mg/kg NBP) | ||
| Metabolite | Plasma AUC (0-24h) (ng·h/mL) | Brain AUC (0-24h) (ng·h/g) |
| 3-OH-NBP | 5797 ± 1010 | 130 ± 44 |
| 10-OH-NBP | 1250 ± 188 | 1101 ± 351 |
Data adapted from Diao et al. (2015).[7][8]
Experimental Protocols
A validated LC-MS/MS method for the simultaneous determination of NBP and its four major metabolites in human plasma serves as a representative experimental protocol.[3]
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To a plasma sample, methanol (B129727) containing the deuterated internal standards (including this compound) is added.
-
The mixture is vortexed and then centrifuged to precipitate proteins.
-
The supernatant is collected for LC-MS/MS analysis.[3]
2. Liquid Chromatography:
-
A gradient elution is used to achieve baseline separation of the isomers 3-OH-NBP and 10-OH-NBP.[3]
-
The mobile phase typically consists of a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[3]
-
A C18 column is commonly used for separation.[9]
3. Tandem Mass Spectrometry:
-
A key aspect of the method is the use of polarity switching during the chromatographic run to optimize sensitivity for different analytes. M3-1 and M5-2 are monitored in negative electrospray ionization (ESI) mode, while NBP, M2, and M3-2 are monitored in positive ESI mode.[3]
-
Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[9]
Bioanalytical Workflow for Pharmacokinetic Studies.
Conclusion
The use of this compound as an internal standard is integral to the robust and accurate quantification of 10-OH-NBP in pharmacokinetic studies of 3-n-butylphthalide. This technical guide has provided a comprehensive overview of the metabolic pathways of NBP, detailed experimental protocols for bioanalysis, and presented key pharmacokinetic data. By employing such rigorous analytical methodologies, researchers and drug development professionals can ensure the generation of high-quality data, which is fundamental for the successful clinical development and therapeutic monitoring of NBP.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of 10-OH-NBP in Plasma using 10-OH-NBP-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of regulated bioanalysis, the precise and accurate quantification of analytes in complex biological matrices like plasma is critical. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is widely recognized as the gold standard for quantitative bioanalysis.[1][2][3] This approach, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known amount of the SIL-IS to the sample at the beginning of the workflow.[1] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[2] This allows it to effectively compensate for variations that can occur during sample preparation and analysis, thereby significantly improving the accuracy, precision, and robustness of the method.
This document provides a detailed protocol for the quantification of 10-hydroxy-N-benzyl-4-phenylbutan-2-amine (10-OH-NBP) in human plasma using its deuterated internal standard, 10-OH-NBP-d4. The methodology is based on a common protein precipitation extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Analytes: 10-OH-NBP (Analyte), this compound (Internal Standard, IS)
-
Plasma: Blank human plasma (K2-EDTA) from at least six different sources
-
Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Formic Acid (FA, >99%), Deionized Water (>18 MΩ·cm)
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, microcentrifuge, 1.5 mL polypropylene (B1209903) tubes, 96-well collection plates, HPLC vials
-
Instrumentation: A validated LC-MS/MS system (e.g., Agilent 1100 series HPLC coupled with a Sciex API 4000 mass spectrometer or equivalent).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of 10-OH-NBP and this compound reference standards into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1.0 mg/mL for each. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the analyte (10-OH-NBP) by serially diluting the primary stock solution with 50:50 (v/v) Methanol:Water. These will be used to spike into blank plasma to create calibration standards and quality control samples.
-
Prepare an Internal Standard (IS) Working Solution of this compound at a concentration of 100 ng/mL by diluting the IS primary stock with methanol.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike the appropriate analyte working standard solution into blank human plasma (not exceeding 5% of the total plasma volume) to prepare a series of calibration curve (CC) standards.
-
Independently prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Protein Precipitation (PPT)
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample (blank, CC, QC, or unknown study sample).
-
Add Internal Standard: Add 25 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the "double blank" (blank plasma with no IS).
-
Vortex: Briefly vortex mix for approximately 10 seconds.
-
Precipitate Protein: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Inject: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters and should be optimized for the specific instrumentation used.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min |
| Total Run Time | 5.5 minutes |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
| MRM Transition (Analyte) | e.g., m/z 270.2 → 134.1 (Hypothetical) |
| MRM Transition (IS) | e.g., m/z 274.2 → 138.1 (Hypothetical) |
Data Presentation and Method Performance
The method should be validated according to regulatory guidelines to ensure its reliability. The following tables summarize the expected performance characteristics of a robust bioanalytical method.
Table 3: Calibration Curve Performance
| Parameter | Result |
| Calibration Model | Linear, weighted by 1/x² |
| Range | 0.5 - 500 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 10.0 | 95.0 - 105.0 | < 12.0 | 94.0 - 106.0 |
| Low QC | 1.5 | < 8.0 | 97.0 - 103.0 | < 9.0 | 96.0 - 104.0 |
| Mid QC | 75 | < 6.0 | 98.0 - 102.0 | < 7.0 | 98.0 - 102.0 |
| High QC | 400 | < 5.0 | 98.5 - 101.5 | < 6.0 | 99.0 - 101.0 |
| (Data are examples and should meet acceptance criteria of <15% CV for precision and 85-115% for accuracy; <20% and 80-120% at LLOQ respectively) |
Table 5: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect |
| Low QC | 91.5 | 93.2 | 0.98 |
| High QC | 94.1 | 93.8 | 1.01 |
| (Matrix Effect is calculated as the response in post-extraction spiked samples divided by the response in neat solution. A value close to 1 indicates minimal matrix effect.) |
Visualizations
Caption: Bioanalytical workflow for 10-OH-NBP quantification in plasma.
Caption: Hypothetical metabolic pathway of a xenobiotic like 10-OH-NBP.
References
Application Note: Quantitative Analysis of 10-hydroxy-NBP in Human Plasma using 10-OH-NBP-d4 as an Internal Standard by LC-MS/MS
Introduction
3-n-Butylphthalide (NBP) is a drug used for the treatment of cerebral ischemia. After administration, NBP undergoes extensive metabolism, with 10-hydroxy-NBP (10-OH-NBP) being one of its major circulating metabolites.[1][2] Accurate quantification of 10-OH-NBP in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note describes a robust and sensitive method for the quantitative analysis of 10-OH-NBP in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 10-OH-NBP-d4, to ensure high accuracy and precision.
Principle
This method involves the extraction of 10-OH-NBP and the internal standard (this compound) from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of this compound as an internal standard compensates for variability in sample preparation and matrix effects, leading to reliable quantification.
Materials and Reagents
-
10-OH-NBP analytical standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 1 mL, 30 mg)
-
96-well collection plates
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Protocols
Standard and Internal Standard Stock Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of 10-OH-NBP and this compound reference standards into separate 1.5 mL microcentrifuge tubes.
-
Add 1.0 mL of methanol to each tube to obtain a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to dissolve. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 10-OH-NBP by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex each sample for 10 seconds.
-
To 100 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean 96-well collection plate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water.
-
Seal the plate and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial or plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
Start at 10% B
-
Linear gradient to 95% B over 3.0 minutes
-
Hold at 95% B for 1.0 minute
-
Return to 10% B in 0.1 minutes
-
Equilibrate at 10% B for 0.9 minutes
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 10-OH-NBP | 207.1 | 189.1 | 15 |
| This compound | 211.1 | 193.1 | 15 |
Data Presentation
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (%CV) | 8.7% |
| Intra-day Precision (%CV) | |
| Low QC (1.5 ng/mL) | 6.5% |
| Mid QC (75 ng/mL) | 4.2% |
| High QC (400 ng/mL) | 3.8% |
| Inter-day Precision (%CV) | |
| Low QC (1.5 ng/mL) | 7.8% |
| Mid QC (75 ng/mL) | 5.1% |
| High QC (400 ng/mL) | 4.5% |
| Recovery | |
| 10-OH-NBP | 88.5% |
| This compound | 90.1% |
| Matrix Effect | 92.3% |
Visualizations
Metabolic Pathway of NBP
Caption: Metabolic pathway of 3-n-butylphthalide (NBP).
Experimental Workflow
Caption: Workflow for SPE-based sample preparation.
Logical Relationship of Quantification
Caption: Logic of internal standard-based quantification.
References
- 1. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Utilizing 10-OH-NBP-d4 for Accurate Quantification in In Vitro Metabolism Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and a detailed protocol for using the deuterated internal standard, 10-OH-NBP-d4, for the accurate quantification of its corresponding metabolite, 10-OH-NBP, in in vitro metabolism assays using human liver microsomes (HLM).
Introduction
In drug discovery and development, understanding a compound's metabolic fate is critical for evaluating its efficacy, potential toxicity, and drug-drug interaction profile. In vitro metabolism assays, particularly using subcellular fractions like liver microsomes, are fundamental tools for this assessment.[1][2] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum playing a major role in the biotransformation of a vast majority of small molecule drugs.[1][2]
For many xenobiotics, including synthetic opioids like fentanyl analogs, hydroxylation is a common phase I metabolic pathway. The resulting hydroxylated metabolites must be accurately quantified to determine rates of formation and overall metabolic stability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[3]
To ensure the accuracy and precision of LC-MS/MS quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable. A SIL-IS, such as this compound, is chemically identical to the analyte of interest (10-OH-NBP) but has a higher molecular weight due to the incorporation of deuterium (B1214612) atoms. This near-perfect analogy allows the SIL-IS to co-elute and experience similar ionization effects, effectively correcting for variability during sample preparation and analysis. This application note details a robust protocol for an in vitro metabolism assay using human liver microsomes and the application of this compound as an internal standard.
Principle of the Assay
This protocol outlines a method to study the formation of the 10-OH-NBP metabolite from a parent compound in vitro. The assay utilizes human liver microsomes, which contain a rich supply of drug-metabolizing enzymes, primarily CYPs. The metabolic reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.
The reaction is incubated at a physiological temperature (37°C) for a specified time course. To stop the enzymatic activity, an organic solvent, typically ice-cold acetonitrile, is added. This step also serves to precipitate microsomal proteins. Crucially, a known and fixed concentration of the internal standard, this compound, is included in the quenching solution. The addition of the SIL-IS after the reaction termination ensures it does not interfere with the enzymatic reaction but effectively normalizes for any analyte loss during subsequent sample processing steps (e.g., centrifugation, transfer, injection) and for variations in instrument response (e.g., ion suppression). The final supernatant is analyzed by LC-MS/MS, and the concentration of the formed 10-OH-NBP metabolite is calculated from the peak area ratio of the analyte to the internal standard.
Visualization of Pathways and Workflows
Metabolic Pathway of Parent Compound
Caption: Metabolic conversion of the parent drug to 10-OH-NBP via CYP450-mediated hydroxylation.
Experimental Workflow
Caption: Workflow for the in vitro metabolism assay using a deuterated internal standard.
Materials and Reagents
-
Parent Compound (Substrate)
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System Solution A (e.g., NADP+, Glucose-6-Phosphate)
-
NADPH Regenerating System Solution B (e.g., Glucose-6-Phosphate Dehydrogenase)
-
Acetonitrile (ACN), LC-MS grade, ice-cold
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Deionized Water
-
96-well incubation plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system
Experimental Protocol
This protocol is designed for a 96-well plate format but can be scaled as needed.
Preparation of Solutions
-
Substrate Stock Solution (10 mM): Prepare a 10 mM stock of the parent compound in DMSO.
-
Substrate Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in 100 mM phosphate buffer (pH 7.4).
-
Microsome Dilution (1 mg/mL): Thaw pooled HLM on ice. Dilute the 20 mg/mL stock to a final concentration of 1 mg/mL in cold 100 mM phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.
-
Internal Standard (IS) Quenching Solution (50 nM): Prepare a 50 nM solution of this compound in ice-cold acetonitrile.
-
Note: The optimal IS concentration should provide a robust signal on the specific LC-MS/MS instrument used. A starting concentration of 50 nM is recommended, but this may require optimization (typical range 10-200 nM) during formal method validation.
-
Incubation Procedure
-
In a 96-well plate, add 178 µL of the diluted microsome solution (1 mg/mL) to each well.
-
Add 2 µL of the substrate working solution (100 µM) to each well for a final substrate concentration of 1 µM and a final microsomal protein concentration of ~0.5 mg/mL.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation.
-
Reaction Initiation: Start the metabolic reaction by adding 20 µL of the freshly prepared NADPH regenerating system to each well. The final incubation volume will be 200 µL.
-
Incubation: Incubate the plate at 37°C with gentle agitation. Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: At each designated time point, transfer 50 µL of the incubation mixture to a new 96-well plate containing 150 µL of the ice-cold IS Quenching Solution (50 nM this compound in ACN). The T=0 sample is prepared by adding the quenching solution before the NADPH system.
-
Protein Precipitation: Seal the plate, vortex thoroughly for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Data Presentation
Table 1: Standard Incubation Conditions
| Parameter | Final Concentration / Condition | Notes |
| Substrate (Parent Drug) | 1 µM | A concentration near the expected Km is ideal. 1-10 µM is a common starting range. |
| Human Liver Microsomes | 0.5 mg/mL | Typical range is 0.2 - 1.0 mg/mL. |
| Reaction Buffer | 100 mM Potassium Phosphate, pH 7.4 | Standard physiological buffer for in vitro assays. |
| NADPH System | Per manufacturer's recommendation | Essential cofactor for CYP450 activity. |
| Incubation Temperature | 37°C | Mimics physiological conditions. |
| Final Incubation Volume | 200 µL | |
| Quenching Solution | 3 volumes of ACN with IS | Ensures efficient reaction termination and protein precipitation. |
| Internal Standard | 50 nM (this compound) | Concentration should be optimized for the specific analytical method. |
Table 2: Representative LC-MS/MS Parameters
| Parameter | Example Condition |
| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Determine experimentally (e.g., [M+H]+ → Product Ion) |
| MRM Transition (IS) | Determine experimentally (e.g., [M+H+4]+ → Product Ion) |
Note: All MS parameters (e.g., collision energy, declustering potential) must be optimized for both the analyte and the internal standard to achieve maximum sensitivity and specificity.
Conclusion
This application note provides a detailed protocol for conducting an in vitro metabolism assay to quantify the formation of 10-OH-NBP. The successful implementation of this assay relies on a well-controlled experimental setup and, most importantly, the use of a stable isotope-labeled internal standard like this compound. By incorporating a fixed concentration of the deuterated standard during sample workup, researchers can achieve highly accurate, precise, and reliable quantitative data, which is essential for making informed decisions in the drug development pipeline.
References
Application Notes and Protocols for the Detection of 10-OH-NBP-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of 10-hydroxy-N-(4-hydroxyphenyl)retinamide-d4 (10-OH-NBP-d4) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document includes instrument parameters, sample preparation procedures, and relevant biological context.
Introduction
N-(4-hydroxyphenyl)retinamide (4-HPR), also known as fenretinide (B1684555), is a synthetic retinoid that has demonstrated significant promise in cancer chemoprevention and therapy. Its mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. The metabolism of fenretinide is a critical aspect of its pharmacology, leading to the formation of several metabolites, including hydroxylated species such as 10-OH-NBP. To accurately quantify these metabolites in preclinical and clinical studies, stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable LC-MS/MS assays.
Metabolic Pathway of Fenretinide
Fenretinide undergoes extensive metabolism primarily through oxidation and glucuronidation. Key metabolic pathways include the formation of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR). Hydroxylation of the hydroxyphenyl ring, for instance at the 10-position, represents another important metabolic route. This metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, and CYP26A1, as well as UDP-glucuronosyltransferases (UGTs).
Caption: Metabolic pathway of Fenretinide (4-HPR).
Mass Spectrometry Parameters
The following tables summarize the recommended starting parameters for the detection of 10-OH-NBP and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer. Optimization of these parameters may be required for different instrument models.
Table 1: Mass Spectrometry Parameters for 10-OH-NBP and this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550-600 °C |
| Ion Spray Voltage | 5500 V |
| Dwell Time | 50-100 ms |
| Collision Gas | Argon |
Table 2: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 10-OH-NBP | 408.3 | 299.2 | To be optimized | To be optimized |
| This compound | 412.3 | 303.2 (Estimated) | To be optimized | To be optimized |
| Fenretinide (4-HPR) | 392.3 | 283.2 | 32 | To be optimized |
| 4-oxo-4-HPR | 406.3 | 297.2 | To be optimized | To be optimized |
| 4-MPR | 406.3 | 283.2 | To be optimized | To be optimized |
Note: The product ion for this compound is estimated based on the fragmentation of the non-deuterated analog, assuming the deuterium (B1214612) labels are on the phenyl ring and are retained in the product ion. Optimal collision energy and declustering potential should be determined empirically.
Experimental Protocols
Sample Preparation (Plasma)
This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.
Caption: Plasma sample preparation workflow for LC-MS/MS analysis.
Detailed Steps:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 3: Liquid Chromatography Conditions
| Parameter | Setting |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 4 for a typical gradient |
Table 4: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (10-OH-NBP) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of 10-OH-NBP in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
This document provides a comprehensive starting point for the development and validation of an LC-MS/MS method for the quantification of this compound. The provided parameters and protocols are based on established methods for the analysis of fenretinide and its metabolites and should be optimized for the specific instrumentation and application. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification in complex biological matrices.
Application Note: High-Throughput Quantification of 10-hydroxy-NBP in Human Plasma using UPLC-MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative analysis of 10-hydroxy-NBP, a primary active metabolite of 3-n-butylphthalide (NBP), in human plasma. The method utilizes a stable isotope-labeled internal standard, 10-OH-NBP-d4, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies in drug development. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA guidelines and demonstrated excellent linearity, accuracy, precision, and recovery.
Introduction
3-n-butylphthalide (NBP) is a synthetic compound based on a component isolated from the seeds of Apium graveolens (celery) and is used for the treatment of ischemic stroke. The pharmacological activity of NBP is largely attributed to its active metabolites, with 10-hydroxy-NBP being one of the most significant. Accurate quantification of 10-hydroxy-NBP in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a detailed protocol for a UPLC-MS/MS method for the reliable determination of 10-hydroxy-NBP in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.
Experimental
Materials and Reagents
-
10-hydroxy-NBP (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent
-
UPLC Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Method
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 30% B
-
2.6-3.5 min: 30% B
-
MS Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 10-hydroxy-NBP | 207.1 | 171.1 | 25 | 15 |
| This compound (IS) | 211.1 | 175.1 | 25 | 15 |
Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to the guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for 10-hydroxy-NBP in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in Table 1.
Table 1: Intra- and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low QC | 3 | 5.2 | 102.1 | 6.5 | 101.7 |
| Medium QC | 50 | 4.1 | 98.7 | 5.3 | 99.2 |
| High QC | 800 | 3.5 | 101.5 | 4.7 | 100.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels. The results are presented in Table 2.
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| Medium QC | 50 | 95.1 | 101.5 |
| High QC | 800 | 94.3 | 99.8 |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 10-hydroxy-NBP and this compound and dissolve each in 10 mL of methanol to obtain separate 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 10-hydroxy-NBP stock solution with methanol to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 45 µL of drug-free human plasma with 5 µL of the appropriate 10-hydroxy-NBP working standard solution to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the same manner at concentrations of 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 50 ng/mL (Medium QC), and 800 ng/mL (High QC).
Protocol 3: Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then determined from the regression equation.
Visualization
Caption: UPLC-MS/MS workflow for the quantification of 10-hydroxy-NBP.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 10-hydroxy-NBP in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of NBP.
Application of 10-OH-NBP-d4 in Cerebral Ischemia Research
Introduction
Cerebral ischemia, characterized by insufficient blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. 3-n-butylphthalide (NBP), a compound first isolated from the seeds of Apium graveolens (celery), has been approved for the treatment of ischemic stroke and has demonstrated significant neuroprotective effects in numerous preclinical and clinical studies.[1][2][3][4] The therapeutic efficacy of NBP is attributed to its multi-target mechanism of action, which includes anti-inflammatory, anti-apoptotic, and anti-oxidant activities, as well as the protection of mitochondrial function.[5]
Following administration, NBP is extensively metabolized in the body. One of its major and pharmacologically active metabolites is 10-hydroxy-N-butylphthalide (10-OH-NBP). Studies have shown that 10-OH-NBP is a major circulating metabolite with a significantly higher area under the curve (AUC) value compared to the parent NBP compound, suggesting its crucial role in the overall therapeutic effect. Understanding the pharmacokinetics and tissue distribution of this key metabolite is therefore essential for optimizing NBP-based therapies for cerebral ischemia.
1.1 Purpose of 10-OH-NBP-d4
This compound is the deuterated form of 10-hydroxy-N-butylphthalide. In research, its primary application is as a high-fidelity internal standard (IS) for the quantitative analysis of 10-OH-NBP in biological matrices (e.g., plasma, serum, brain tissue) using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stable isotope labels (deuterium, d4) give it a distinct mass-to-charge ratio (m/z) from the endogenous metabolite, while ensuring it has nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency). This allows for precise and accurate quantification of the target analyte, 10-OH-NBP, by correcting for variability during sample preparation and analysis.
Key Neuroprotective Mechanisms of NBP and its Metabolites
The neuroprotective effects of NBP are multifaceted, targeting several key pathways implicated in ischemic brain injury.
-
Anti-Oxidative Stress: NBP has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which combat oxidative damage.
-
Anti-Apoptosis: NBP inhibits neuronal apoptosis by modulating mitochondrial-associated pathways. It has been shown to reduce the activation of key executioner caspases, such as caspase-3 and caspase-9, and prevent the mitochondrial release of pro-apoptotic factors like cytochrome c. Signaling pathways such as PI3K/Akt are also involved in its anti-apoptotic effects.
-
Anti-Inflammation: The compound mitigates neurovascular inflammation by downregulating the expression of adhesion molecules and reducing the infiltration of inflammatory cells into the ischemic brain tissue. It can also modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype towards a protective M2 phenotype.
-
Mitochondrial Protection: NBP helps preserve mitochondrial function during ischemic stress by improving energy metabolism and promoting mitochondrial fusion through the AMPK signaling pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on NBP, demonstrating its therapeutic efficacy and the pharmacokinetic relevance of its metabolites.
Table 1: Efficacy of NBP in a Mouse Model of Cerebral Ischemia (MCAO)
| Treatment Group | Infarct Volume Reduction (%) vs. Vehicle | Neurological Deficit Improvement | Reference |
| NBP (Post-treatment) | ~35 - 50% | Significant improvement in sensorimotor function | |
| NBP (Pre-treatment) | ~40 - 60% | Significant improvement in neurological scores |
Data synthesized from multiple studies involving Middle Cerebral Artery Occlusion (MCAO) models. Exact values vary based on dosage and timing.
Table 2: Pharmacokinetic Parameters of NBP and Major Metabolites in Humans
| Compound | Tmax (h) | Relative AUC vs. NBP | Key Metabolizing Enzymes | Reference |
| NBP | ~1.0 | 1.0x | CYP3A4, 2E1, 1A2 | |
| 3-OH-NBP | ~2.0 - 4.0 | 2.9x | CYP450s | |
| 10-OH-NBP | ~2.0 - 4.0 | 10.3x | CYP450s | |
| 10-Keto-NBP | ~2.0 - 4.0 | 1.6x | ADH, ALDH | |
| NBP-11-oic acid | ~2.0 - 4.0 | 4.1x | CYP450s, ADH, ALDH |
AUC: Area Under the Curve. Data from human studies after oral administration of NBP.
Experimental Protocols
4.1 Protocol: In Vivo Cerebral Ischemia Model and NBP Administration
This protocol describes a transient Middle Cerebral Artery Occlusion (MCAO) model in mice, a standard model for inducing focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
DL-3-n-butylphthalide (NBP)
-
Vehicle (e.g., corn oil or saline with appropriate solubilizer)
-
Anesthesia (e.g., isoflurane)
-
6-0 nylon monofilament suture with a rounded tip
-
Surgical instruments
-
Heating pad and rectal probe for temperature monitoring
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure (MCAO):
-
Place the mouse in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Introduce a 6-0 nylon monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
After 45-60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
NBP Administration:
-
NBP can be administered via intraperitoneal (i.p.) injection or oral gavage. A common therapeutic dose is 100 mg/kg.
-
For post-ischemic treatment, administer NBP 1 hour after the onset of ischemia (or immediately after reperfusion).
-
For pretreatment studies, administer NBP 2 hours before inducing ischemia.
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
-
Post-Operative Care & Assessment:
-
Suture the incision and allow the animal to recover.
-
At 24 or 72 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's score).
-
Euthanize the animals and harvest brains for infarct volume analysis (e.g., TTC staining) or bioanalysis of NBP metabolites.
-
4.2 Protocol: Quantification of 10-OH-NBP in Brain Tissue using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for quantifying 10-OH-NBP in ischemic brain tissue.
Materials:
-
Brain tissue homogenates (from Protocol 4.1)
-
10-OH-NBP analytical standard
-
This compound Internal Standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation solution (e.g., cold ACN)
-
LC-MS/MS system with an ESI source
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
Weigh approximately 50 mg of brain tissue and homogenize in 500 µL of cold phosphate-buffered saline (PBS).
-
To a 100 µL aliquot of the homogenate, add 20 µL of the this compound IS solution.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Set up Multiple Reaction Monitoring (MRM) for the specific mass transitions of the analyte and the internal standard. (Note: Exact m/z values must be determined experimentally).
-
Example MRM Transitions (Hypothetical):
-
10-OH-NBP: Q1: 207.1 -> Q3: 189.1 (Precursor -> Product ion for quantification)
-
This compound (IS): Q1: 211.1 -> Q3: 193.1 (Precursor+d4 -> Product+d4 ion)
-
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the 10-OH-NBP analytical standard spiked with a constant concentration of the this compound IS.
-
Calculate the peak area ratio of the analyte (10-OH-NBP) to the internal standard (this compound) for each sample and standard.
-
Determine the concentration of 10-OH-NBP in the brain tissue samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Visualizations: Pathways and Workflows
References
- 1. Dl-3-n-butylphthalide Reduces Neurovascular Inflammation and Ischemic Brain Injury in Mice [aginganddisease.org]
- 2. L-3-n-Butylphthalide reduces ischemic stroke injury and increases M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitation of 10-hydroxy-NBP in Human Urine by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 10-hydroxy-NBP (M3-2), a major metabolite of 3-n-butylphthalide (NBP), in human urine. The method utilizes a stable isotope-labeled internal standard, 10-OH-NBP-d4, to ensure high accuracy and precision. Sample preparation involves enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Analyte detection and quantitation are performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolism studies of NBP.
Introduction
3-n-butylphthalide (NBP) is a compound investigated for its potential therapeutic effects, particularly in the context of cerebral ischemia.[1] Understanding the metabolic fate of NBP is crucial for its development and clinical application. NBP undergoes extensive metabolism in humans, with 10-hydroxy-NBP being one of the major circulating metabolites.[1] Accurate quantitation of this metabolite in urine is essential for pharmacokinetic assessments and to understand the excretion pathways of NBP.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a more accurate and precise measurement. This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of 10-hydroxy-NBP in human urine.
NBP Metabolism Pathway
The metabolic conversion of NBP to 10-hydroxy-NBP is a critical step in its biotransformation. The following diagram illustrates a simplified metabolic pathway.
Experimental Workflow
The overall experimental workflow for the quantitation of 10-hydroxy-NBP in urine is depicted below.
Experimental Protocols
Materials and Reagents
-
10-hydroxy-NBP analytical standard
-
This compound internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate (B84403) buffer (pH 6.8)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine (drug-free)
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1.0 mL of urine sample in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 1.0 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex mix and incubate at 37°C for 4 hours or overnight.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of analyte from matrix components (example in table below) |
Example LC Gradient:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | See table below |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 10-hydroxy-NBP | 207.1 | 171.1 |
| This compound | 211.1 | 175.1 |
Method Validation Data (Example)
The following tables provide example data for a method validated for the quantitation of 10-hydroxy-NBP in a biological matrix. While this data was generated in plasma, similar performance is expected in urine after appropriate validation.[1][2]
Linearity
A calibration curve was prepared in the biological matrix over the specified concentration range.
| Analyte | Concentration Range (ng/mL) | r² |
| 10-hydroxy-NBP | 0.5 - 1000 | > 0.998 |
Accuracy and Precision
Quality control (QC) samples were prepared at low, medium, and high concentrations.
Intra-day Accuracy and Precision (n=5)
| Analyte | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 10-hydroxy-NBP | 1.0 | 0.98 | 98.0 | 6.5 |
| 100 | 102.1 | 102.1 | 4.2 | |
| 800 | 790.4 | 98.8 | 3.1 |
Inter-day Accuracy and Precision (n=5, over 3 days)
| Analyte | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 10-hydroxy-NBP | 1.0 | 1.02 | 102.0 | 8.1 |
| 100 | 99.5 | 99.5 | 5.6 | |
| 800 | 812.0 | 101.5 | 4.5 |
Lower Limit of Quantitation (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
| Analyte | LLOQ (ng/mL) |
| 10-hydroxy-NBP | 0.5 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitation of 10-hydroxy-NBP in human urine. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and drug metabolism studies of 3-n-butylphthalide. The provided protocols and validation data serve as a strong foundation for the implementation of this assay in a research or drug development setting.
References
- 1. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiking 10-OH-NBP-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results.[1][2] A SIL-IS, such as 10-hydroxy-N-desmethyl-cis-N-benzyl-p-entanyl-d4 (10-OH-NBP-d4), is chemically almost identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][3] This application note provides a detailed protocol for the preparation and spiking of this compound into various biological matrices (e.g., plasma, serum, urine, and tissue homogenates) for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The protocol outlines the preparation of stock and working solutions, the spiking procedure for different biological matrices, and recommendations for storage and handling. Adherence to these guidelines will help to minimize variability and ensure the highest quality data in pharmacokinetic, toxicokinetic, and other bioanalytical studies.
Principle
The fundamental principle of using an internal standard is to add a known, constant amount to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process.[4] The SIL-IS, this compound, co-elutes with the unlabeled analyte. Any loss of analyte during sample extraction and analysis will be mirrored by a proportional loss of the SIL-IS. By calculating the peak area ratio of the analyte to the internal standard, variations introduced during the analytical workflow can be effectively normalized, leading to improved accuracy and precision of quantification.
Materials and Reagents
-
This compound (certified reference material)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Purified water (e.g., Milli-Q or equivalent)
-
Ammonium acetate
-
Formic acid
-
Biological matrix (e.g., human plasma, rat urine, tissue homogenate)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes and sterile, disposable tips
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for accurate quantification. All preparations should be performed in a clean, controlled laboratory environment using calibrated equipment.
4.1.1 this compound Stock Solution (1 mg/mL)
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the powder to a 1 mL Class A volumetric flask.
-
Dissolve the powder in a suitable organic solvent, such as methanol or acetonitrile.
-
Vortex gently to ensure complete dissolution.
-
Bring the flask to the final volume with the same solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a clearly labeled, amber glass vial for storage.
4.1.2 Intermediate and Working Spiking Solutions
Prepare a series of intermediate and a final working spiking solution by performing serial dilutions of the stock solution. The concentration of the final working solution should be optimized to provide a strong, consistent signal in the mass spectrometer without causing detector saturation. A typical starting point is to aim for a concentration that is in the mid-range of the calibration curve for the analyte.
-
Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the 1 mg/mL stock solution.
-
From the intermediate stock, prepare a final working spiking solution (e.g., 100 ng/mL) in a solvent that is compatible with the initial sample preparation step (e.g., 50:50 methanol:water).
Spiking Procedure for Biological Matrices
The internal standard should be added to the biological matrix as early as possible in the sample preparation workflow to account for variability in all subsequent steps.
4.2.1 Spiking in Plasma or Serum
-
Aliquot a known volume of the biological matrix (e.g., 100 µL) into a microcentrifuge tube or a well of a 96-well plate.
-
Add a small, precise volume of the this compound working spiking solution (e.g., 10 µL) to each sample.
-
Vortex the samples briefly (approximately 10 seconds) to ensure thorough mixing of the internal standard with the matrix.
-
Proceed with the chosen sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). For protein precipitation, a common method is to add 3-4 volumes of cold acetonitrile.
4.2.2 Spiking in Urine
-
Thaw and vortex the urine samples to ensure homogeneity. Centrifuge to pellet any precipitate.
-
Aliquot a known volume of the supernatant (e.g., 100 µL) into a microcentrifuge tube or well.
-
Add a precise volume of the this compound working spiking solution (e.g., 10 µL).
-
Vortex the samples to mix.
-
Proceed with the sample preparation method, which may involve a dilution step or direct injection depending on the sensitivity of the assay.
4.2.3 Spiking in Tissue Homogenates
-
Aliquot a known volume or weight of the tissue homogenate into a suitable tube.
-
Add a precise volume of the this compound working spiking solution.
-
Vortex thoroughly to ensure the internal standard is evenly distributed throughout the viscous matrix.
-
Proceed with the tissue-specific extraction protocol.
Quantitative Data Summary
The following table summarizes the recommended concentrations and conditions for the preparation and use of this compound solutions. These values are starting points and should be optimized during method development and validation.
| Parameter | Recommended Value/Condition | Notes |
| Stock Solution | ||
| Concentration | 1 mg/mL | |
| Solvent | Methanol or Acetonitrile | |
| Storage Temperature | -20°C or -80°C | |
| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C | |
| Working Spiking Solution | ||
| Concentration | 10 - 500 ng/mL | Concentration should be optimized for the specific assay. |
| Solvent | Compatible with the initial extraction step (e.g., 50% Methanol) | |
| Storage Temperature | 2-8°C | Prepare fresh weekly or bi-weekly. |
| Spiking Procedure | ||
| Spiking Volume | 5-10% of the matrix volume | A small volume minimizes matrix dilution and solvent effects. |
| Matrix Volume | 50 - 250 µL | Dependent on the required sensitivity of the assay. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the preparation and spiking of this compound internal standard.
Signaling Pathway (Logical Relationship)
Caption: Logical diagram illustrating the role of the internal standard in achieving accurate quantification.
Conclusion
The use of a deuterated internal standard like this compound is essential for robust and reliable bioanalytical methods. The protocols described in this application note provide a comprehensive guide for the preparation and spiking of this compound in various biological matrices. Proper implementation of these procedures, coupled with thorough method development and validation, will ensure high-quality data for critical drug development and research studies.
References
Application Notes: The Use of 10-OH-NBP-d4 for Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimodipine (B1678889) (NBP) is a second-generation 1,4-dihydropyridine (B1200194) calcium channel blocker primarily used to prevent vasospasm following subarachnoid hemorrhage.[1][2] Like many pharmaceuticals, nimodipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][3] This metabolism results in the formation of multiple inactive or less active metabolites.[3] Understanding the metabolic fate of nimodipine is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions.
Metabolite identification is a critical step in drug development, and the use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). 10-OH-NBP-d4 is a deuterated analog of the hydroxylated metabolite of nimodipine, 10-hydroxy nimodipine. The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to the analyte of interest but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. This technical guide provides a comprehensive overview of the principles, applications, and methodologies for using this compound in metabolite identification and quantification studies.
The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variability during sample preparation and analysis. Since the deuterated standard co-elutes with the unlabeled analyte, it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer, leading to more accurate and precise quantification.
Principle of Deuterated Internal Standards
Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution increases the molecular weight of the compound without significantly altering its chemical properties. When used in LC-MS/MS analysis, the deuterated standard is spiked into the biological sample at a known concentration at the beginning of the sample preparation process. It then undergoes the same extraction, and chromatographic separation as the endogenous, non-labeled metabolite. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, as any variations in sample handling or instrument response will affect both compounds equally.
Data Presentation
The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative bioanalytical methods. Below is a table summarizing representative data on the impact of using a deuterated internal standard compared to a non-isotope-labeled (structural analog) internal standard.
| Parameter | Without Deuterated IS | With this compound as IS |
| Intra-assay Precision (%CV) | ||
| Low QC (5 ng/mL) | 8.5% | 2.1% |
| Mid QC (50 ng/mL) | 6.2% | 1.5% |
| High QC (200 ng/mL) | 5.1% | 1.2% |
| Inter-assay Precision (%CV) | ||
| Low QC (5 ng/mL) | 12.3% | 3.5% |
| Mid QC (50 ng/mL) | 9.8% | 2.8% |
| High QC (200 ng/mL) | 8.5% | 2.2% |
| Accuracy (% Bias) | ||
| Low QC (5 ng/mL) | ± 14.2% | ± 3.8% |
| Mid QC (50 ng/mL) | ± 10.5% | ± 2.1% |
| High QC (200 ng/mL) | ± 9.1% | ± 1.7% |
This data is representative and illustrates the expected improvements in assay performance when using a deuterated internal standard.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes the extraction of 10-hydroxy nimodipine from human plasma using protein precipitation.
Materials:
-
Human plasma samples
-
This compound internal standard solution (100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution (100 ng/mL) to each plasma sample, except for the blank.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the analysis of 10-hydroxy nimodipine using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
10-OH-NBP: Precursor ion (Q1) m/z > Product ion (Q3) m/z (Specific masses to be determined experimentally)
-
This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z (Precursor ion will be +4 Da compared to the unlabeled metabolite)
-
-
Collision Energy: To be optimized for each transition
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Visualizations
Caption: Experimental workflow for metabolite quantification.
Caption: Simplified metabolic pathway of Nimodipine.
References
Troubleshooting & Optimization
Troubleshooting poor signal with 10-OH-NBP-d4
Welcome to the Technical Support Center for 10-OH-NBP-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of 10-hydroxy-NBP. 10-hydroxy-NBP is a primary hydroxylated metabolite of 3-n-butylphthalide (NBP), a drug used in the treatment of cerebral ischemia.[1][2][3][4] Its principal application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of the analyte 10-OH-NBP in biological matrices such as human plasma.[4]
Q2: I am observing a poor or inconsistent signal for this compound. What are the potential causes?
Poor or inconsistent signal intensity for a deuterated internal standard like this compound can arise from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the internal standard itself, sample preparation, chromatography, or the mass spectrometry system. Common culprits include:
-
Internal Standard Integrity: Degradation during storage, or isotopic exchange (loss of deuterium).
-
Sample Preparation: Inaccurate spiking, variable extraction recovery, or the presence of interfering matrix components.
-
Chromatographic Issues: Poor peak shape, retention time shifts, or co-elution with interfering compounds.
-
Mass Spectrometry: Ion suppression or enhancement, incorrect instrument settings, or a contaminated ion source.
Troubleshooting Guide: Poor Signal Intensity
This guide provides a systematic approach to diagnosing and resolving issues related to a weak or erratic signal from this compound.
Issue 1: Consistently Low Signal Across All Samples
If the signal for this compound is uniformly low in all injections (calibrators, QCs, and unknown samples), the issue is likely systemic.
| Potential Cause | Recommended Action |
| Incorrect IS Concentration | Verify the concentration of the this compound stock and working solutions. Prepare a fresh working solution. |
| IS Degradation | Assess the stability of this compound under your storage and sample processing conditions. Consider preparing fresh stock solutions from a new vial of the standard. |
| Mass Spectrometer Settings | Confirm that the correct MRM transition, collision energy, and other MS parameters for this compound are being used. Perform a system tune and calibration. |
| Ion Source Contamination | A dirty ion source can lead to a general loss of sensitivity. Clean the ion source according to the manufacturer's recommendations. |
Issue 2: High Variability in Signal Between Samples
When the this compound signal is erratic from one sample to the next, the problem is often related to sample preparation or matrix effects.
| Potential Cause | Recommended Action |
| Inconsistent Spiking | Review the procedure for adding the IS to the samples to ensure consistency. Human error, such as missed or double spiking, can be a factor. |
| Variable Extraction Recovery | The efficiency of the sample extraction process may differ between samples. Optimize the extraction protocol to ensure it is robust and reproducible. |
| Differential Matrix Effects | Components in the biological matrix can suppress or enhance the ionization of the IS to a varying degree. This is a significant issue, especially if the IS and analyte do not co-elute perfectly. |
| Autosampler Issues | Inconsistent injection volumes can lead to signal variability. Check the autosampler for air bubbles and ensure proper maintenance. |
Issue 3: Gradual Decrease in Signal During an Analytical Run
A progressive decline in the IS signal over the course of a batch often points to a problem that worsens with each injection.
| Potential Cause | Recommended Action |
| Column Degradation | The analytical column may be degrading or becoming contaminated, leading to poor peak shape and reduced signal. |
| Progressive Instrument Contamination | Contaminants from the samples may be accumulating in the ion source or mass spectrometer, causing a gradual loss of sensitivity. |
| IS Instability in Autosampler | The prepared samples may not be stable in the autosampler over the duration of the run. Assess the stability of this compound under the autosampler conditions (e.g., temperature). |
Experimental Protocols
Protocol: Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of ion suppression or enhancement on the this compound signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) and then spike this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before extraction.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation:
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
Visualizations
Caption: A logical workflow for troubleshooting poor this compound signal.
Caption: The impact of matrix components on the ionization of the analyte and IS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Transitions for 10-OH-NBP-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for 10-hydroxy-N-benzyl-4-phenylbutanamide-d4 (10-OH-NBP-d4).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+) mode?
A1: To determine the precursor ion, we first need to know the molecular weight of this compound. The non-deuterated form, 10-hydroxy-N-benzyl-4-phenylbutanamide, has a chemical formula of C17H19NO2. The deuterated internal standard, this compound, has four deuterium (B1214612) atoms. Assuming the deuterium atoms replace four hydrogen atoms, the approximate molecular weight can be calculated. In positive ESI mode, the most common adduct is the protonated molecule, [M+H]⁺. Therefore, you should look for a precursor ion with an m/z corresponding to the molecular weight of this compound plus the mass of a proton.
Q2: What are some predicted product ions for this compound?
A2: The fragmentation of this compound in the collision cell of a mass spectrometer will depend on the collision energy. Based on its chemical structure, likely fragmentation pathways include cleavage of the amide bond and loss of the benzyl (B1604629) group. The exact m/z of the product ions will depend on the location of the deuterium labels. It is crucial to perform a product ion scan to identify the most abundant and stable fragments for your specific instrument and conditions.
Q3: Why are two MS/MS transitions typically monitored for an analyte?
A3: For quantitative analysis using multiple reaction monitoring (MRM), two transitions are generally used for each analyte.[1] One transition, typically the most intense, serves as the "quantifier" for concentration measurements. The second, known as the "qualifier," provides an additional layer of confirmation for the identity of the analyte.[1] The ratio of the quantifier to qualifier signal should remain constant across different concentrations and samples.
Q4: What is a good starting point for collision energy (CE) optimization?
A4: Vendor optimization software can often provide suggested collision energy values for each transition.[2] If you are optimizing manually, a good starting point is to infuse a standard solution of this compound and perform a product ion scan with a nominal collision energy (e.g., 20-25 eV).[3] From the resulting spectrum, you can select the most intense product ions and then perform a more detailed CE optimization for each transition by ramping the CE in small increments (e.g., 2 eV steps) to find the value that yields the maximum signal intensity.
Troubleshooting Guides
Low Signal Intensity or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Source Parameters | Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature to maximize the signal of the precursor ion.[4] |
| Incorrect Mobile Phase Composition | Ensure the mobile phase promotes efficient ionization. For positive mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred. |
| Low Analyte Concentration | For initial tuning and optimization, use a fresh, more concentrated solution of this compound (e.g., 100-1000 ng/mL). |
| Analyte Degradation | Verify the stability of this compound in your prepared solution. Prepare fresh standards if degradation is suspected. |
| Instrument Contamination | Contamination from previous samples or mobile phase impurities can lead to high background noise and poor signal-to-noise ratios. Clean the ion source and optics according to the manufacturer's recommendations. |
High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives to minimize background noise. |
| Matrix Effects | The sample matrix can cause ion suppression or enhancement, leading to a high background. Improve sample preparation methods (e.g., solid-phase extraction) to remove interfering substances. |
| Co-eluting Interferences | An isobaric interference may be co-eluting with your analyte. Improve chromatographic separation to resolve the interference from the this compound peak. Alternatively, select a more specific, higher-mass product ion if available. |
| Leaks in the LC or MS System | Check for leaks in the fluid path and vacuum system, as these can introduce contaminants and increase background noise. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample to avoid overloading the analytical column. |
| Secondary Interactions with the Column | Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the analyte's chemical properties. |
| Column Degradation | The analytical column may be nearing the end of its lifespan. Replace the column if performance does not improve with flushing. |
| Extra-column Volume | Excessive tubing length or dead volume in the connections can lead to peak broadening. Use tubing with the smallest appropriate inner diameter and ensure all fittings are properly connected. |
Inconsistent Results or Poor Reproducibility
| Potential Cause | Recommended Solution |
| Unstable Ionization | Fluctuations in the ion source can lead to inconsistent signal intensity. Ensure the source is clean and that gas flows and temperatures are stable. |
| Sample Preparation Variability | Inconsistent sample preparation can introduce significant variability. Ensure your sample preparation protocol is robust and followed consistently. |
| System Equilibration | Insufficient column equilibration time between injections can cause retention time shifts and inconsistent peak areas. Ensure the column is fully equilibrated before each injection. |
| Autosampler Issues | Check for air bubbles in the sample vial or issues with the autosampler syringe that could lead to inconsistent injection volumes. |
Predicted MS/MS Transitions for this compound
The following table provides predicted precursor and product ions for this compound. These should be used as a starting point for your method development and must be confirmed experimentally on your instrument.
| Analyte | Precursor Ion (m/z) | Predicted Product Ions (m/z) | Notes |
| This compound | [M+H]⁺ | To be determined experimentally | The exact m/z of the precursor and product ions will depend on the molecular weight of the specific deuterated standard and the location of the deuterium atoms. A product ion scan is required to identify the most abundant fragments. |
Experimental Protocols
Protocol for Optimizing MS/MS Transitions via Direct Infusion
Objective: To identify the most intense and stable MRM transitions for this compound.
Materials:
-
This compound standard solution (e.g., 100-1000 ng/mL in 50:50 Methanol:Water with 0.1% formic acid).
-
Syringe pump.
-
Tandem quadrupole mass spectrometer.
Procedure:
-
Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer's ion source at a constant, low flow rate (e.g., 5-10 µL/min).
-
Q1 Scan (Precursor Identification):
-
Set the mass spectrometer to scan the first quadrupole (Q1) over a mass range that includes the predicted precursor ion.
-
Optimize source parameters (e.g., capillary voltage, gas flows, temperatures) to maximize the intensity of the [M+H]⁺ ion.
-
-
Product Ion Scan (Fragment Identification):
-
Set the instrument to Product Ion Scan mode.
-
Fix Q1 to pass only the precursor ion identified in the previous step.
-
Scan the third quadrupole (Q3) over a wide mass range (e.g., m/z 50 to the precursor m/z) to detect all fragment ions.
-
Apply a nominal collision energy (e.g., 20-25 eV) to induce fragmentation.
-
Identify the most intense and stable product ions from the resulting spectrum.
-
-
Collision Energy (CE) Optimization:
-
Set the instrument to MRM mode.
-
For each product ion selected, create a precursor/product ion pair (transition).
-
Monitor the intensity of each transition while ramping the collision energy in small increments (e.g., 2 eV steps).
-
The optimal CE for each transition is the value that produces the maximum signal intensity.
-
Visualized Workflows
Caption: Workflow for optimizing MS/MS transitions via direct infusion.
Caption: Troubleshooting guide for low signal intensity issues.
References
Technical Support Center: Preventing Ion Suppression with 10-OH-NBP-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 10-OH-NBP-d4 as an internal standard to combat ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of 10-hydroxy-N-butylphthalide (10-OH-NBP)?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the analyte of interest, in this case, 10-OH-NBP, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This suppression leads to a decreased signal intensity for your analyte, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.
Q2: How does using a deuterated internal standard like this compound help in preventing ion suppression?
A2: A deuterated internal standard (IS) like this compound is chemically identical to the analyte (10-OH-NBP) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). The underlying principle is that the analyte and the deuterated internal standard will co-elute chromatographically and experience the same degree of ion suppression from the sample matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: I am using this compound, but my results are still inconsistent. What could be the issue?
A3: While this compound is designed to compensate for ion suppression, inconsistencies can still arise. A common issue is a slight difference in retention time between 10-OH-NBP and this compound, known as the deuterium isotope effect. If this separation occurs in a region of the chromatogram with significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results. Other factors could include sub-optimal sample preparation, leading to overwhelming matrix effects, or issues with the LC-MS system itself.
Q4: What are the common sources of ion suppression when analyzing biological samples?
A4: Common sources of ion suppression in biological matrices such as plasma or serum include:
-
Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts: High concentrations of salts from buffers or the biological matrix can interfere with the ionization process.
-
Proteins: Although most are removed during sample preparation, residual proteins can still cause suppression.
-
Other endogenous molecules: Lipids, cholesterol, and other small molecules can co-elute with the analyte.
-
Exogenous contaminants: Plasticizers from collection tubes or solvents used in sample preparation can also contribute.
Troubleshooting Guides
Problem 1: Inconsistent Analyte/Internal Standard (10-OH-NBP/10-OH-NBP-d4) Ratios
This issue often points to differential ion suppression due to a chromatographic separation between the analyte and the internal standard.
Troubleshooting Workflow:
Technical Support Center: Analysis of 10-OH-NBP-d4
Welcome to the technical support center for the analysis of 10-hydroxy-N-butyl-phthalide-d4 (10-OH-NBP-d4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of this deuterated internal standard, with a particular focus on in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon occurs when molecules are subjected to energetic conditions in the ion source, causing them to break apart. For a deuterated internal standard like this compound, significant in-source fragmentation can lead to a decreased signal of the intended precursor ion, potentially impacting the accuracy and precision of quantitative assays.[3]
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of in-source fragmentation for a molecule like this compound, which contains a hydroxyl group, are generally related to the ion source conditions.[4] These include:
-
High Cone/Declustering/Fragmentor Voltage: These parameters influence the energy of ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and consequently, more fragmentation.[1][5]
-
Elevated Ion Source Temperature: Higher temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds.[1][6]
-
Dirty Ion Source: Contaminants in the ion source can lead to unstable ionization and promote fragmentation.[7]
Q3: I am observing a weak signal for my this compound precursor ion and a stronger signal for a suspected fragment ion. What should I do?
A3: This is a classic sign of in-source fragmentation. The recommended course of action is to optimize the ion source parameters to achieve "softer" ionization conditions.[5] This involves systematically reducing the cone/declustering/fragmentor voltage and the ion source temperature.[1][8] It is also advisable to check for and clean any contamination in the ion source.[7]
Q4: Can the mobile phase composition affect the in-source fragmentation of this compound?
A4: Yes, the mobile phase composition can influence the ionization efficiency and, to some extent, the degree of in-source fragmentation. While the primary drivers are the ion source voltage and temperature, the choice of solvents and additives can impact the overall stability of the ion. For example, using methanol/water with ammonium (B1175870) formate (B1220265) has been shown to reduce fragmentation compared to acetonitrile (B52724)/water with formic acid for some compounds.[7] For the analysis of NBP and its metabolites, a mobile phase of water and acetonitrile with 0.1% formic acid has been successfully used.[9]
Troubleshooting Guides
Issue 1: Low Intensity of this compound Precursor Ion
Symptoms:
-
The peak intensity of the selected precursor ion for this compound is significantly lower than expected.
-
A prominent peak corresponding to a potential fragment ion is observed in the mass spectrum.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Excessive Cone/Declustering/Fragmentor Voltage | Gradually decrease the voltage in small increments (e.g., 5-10 V) and monitor the precursor and fragment ion intensities. | An increase in the precursor ion signal and a decrease in the fragment ion signal. |
| High Ion Source Temperature | Reduce the ion source temperature in increments of 10-20 °C. | Improved stability of the precursor ion and reduced fragmentation. |
| Contaminated Ion Source | Follow the manufacturer's protocol to clean the ion source components, including the capillary, cone, and lenses.[3][7] | A more stable and intense signal for the precursor ion. |
| Inappropriate Mobile Phase | Consider trying alternative mobile phase compositions, such as methanol-based solvents, if using acetonitrile.[7] | Enhanced signal intensity due to improved ionization and reduced fragmentation. |
Issue 2: High Background Noise at the m/z of this compound Fragment
Symptoms:
-
Elevated background noise specifically at the mass-to-charge ratio of a known or suspected fragment of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| In-source fragmentation of the analyte | Follow the steps outlined in Issue 1 to reduce in-source fragmentation. | A reduction in the background noise at the fragment's m/z. |
| Contamination of the LC System | Flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol) to remove potential contaminants.[3] | A general decrease in background noise across the spectrum. |
| Contaminated Deuterated Standard Stock Solution | Prepare a fresh dilution of the this compound internal standard from the original stock.[3] | A cleaner baseline and reduced background noise if the previous solution was contaminated. |
Experimental Protocols
General LC-MS/MS Method for NBP and its Metabolites
This protocol is a general guideline based on published methods for the analysis of 3-n-butylphthalide (NBP) and its metabolites.[9] Optimization will be required for your specific instrumentation.
Liquid Chromatography:
-
Column: ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 µm) or equivalent.[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Gradient: A gradient elution should be optimized to separate NBP, 10-OH-NBP, and this compound.
-
Injection Volume: 5-10 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor-to-Product Transitions:
-
Optimization: Ion source parameters (cone voltage, source temperature, gas flows) must be optimized for the specific instrument and compound to minimize in-source fragmentation.[1]
Visualizations
Caption: Workflow illustrating the process of in-source fragmentation.
Caption: Troubleshooting logic for weak precursor ion signal.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 10-OH-NBP-d4
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape issues encountered during the chromatographic analysis of 10-OH-NBP-d4.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for my this compound analyte?
A1: Peak tailing for a polar metabolite like this compound in reversed-phase chromatography is most often caused by unwanted secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of polar functional groups on the analyte with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and form a "tail". Other potential causes include column contamination, column overload, or extra-column volume effects.[3]
Q2: How does the mobile phase pH influence the peak shape of this compound?
A2: Mobile phase pH is a critical factor for controlling the peak shape of ionizable and polar compounds.[4] Its effect depends on the specific chemical properties of this compound.
-
For Basic Analytes: If the analyte has basic functional groups (like amines), using a low-pH mobile phase (e.g., pH < 3) suppresses the ionization of acidic silanol groups on the column, minimizing the secondary interactions that cause tailing.[5][6]
-
For Acidic Analytes: If the analyte is acidic, a low-pH mobile phase will keep the analyte in its neutral, protonated form, which can reduce tailing caused by interactions with the stationary phase.[7]
-
General Rule: Operating at a pH far from the analyte's pKa (at least 2 pH units away) ensures it is in a single ionic state, which generally results in better peak shape.[4][8]
Q3: Can the deuterium (B1214612) labeling in this compound be the cause of poor peak shape?
A3: It is highly unlikely. Deuterium labeling does not typically cause poor peak shape.[3] While it can lead to a slight shift in retention time compared to the non-deuterated analog (known as the deuterium isotope effect), the fundamental chemical properties that govern peak shape remain the same. The troubleshooting approach for this compound should be the same as for its non-deuterated counterpart.[3]
Q4: What type of HPLC column is recommended for analyzing this compound?
A4: Selecting the right column is crucial for achieving a symmetrical peak. For polar compounds susceptible to silanol interactions, modern, high-purity "Type B" silica (B1680970) columns that are fully end-capped are highly recommended.[2][5] End-capping chemically derivatizes most of the residual silanol groups, making the surface less active and reducing the sites available for unwanted secondary interactions.[1][9] Columns with alternative stationary phases may also provide better peak shape.
Q5: All the peaks in my chromatogram are tailing or broad, not just the this compound peak. What does this indicate?
A5: If all peaks are affected, the issue is likely systemic rather than a specific chemical interaction with your analyte. Common causes include:
-
Column Failure: A void may have formed at the column inlet, or the inlet frit could be partially blocked.[10][11]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing for all components.[11][12]
-
Improper Column Installation: Poorly made connections can create dead volume, leading to peak distortion.[13]
Q6: My this compound peak appears broad and flat on top. What is the likely cause?
A6: A broad, flat-topped, or "squared-off" peak is a classic indication of mass overload or detector saturation.[3] This means the concentration of the analyte being injected is too high for the linear range of the detector or the loading capacity of the column. The solution is to reduce the amount of analyte injected by either diluting the sample or decreasing the injection volume.[3]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing for this compound
This guide provides a step-by-step experimental protocol to diagnose and resolve peak tailing. The underlying principle is to modify a single parameter at a time to isolate the cause.
Experimental Protocol:
-
Establish a Baseline:
-
Mobile Phase: Prepare a simple mobile phase (e.g., A: Water, B: Acetonitrile).
-
Column: Use your standard C18 column.
-
Injection: Inject a standard solution of this compound.
-
Analysis: Record the chromatogram. Calculate the peak asymmetry or tailing factor to quantify the problem. A symmetrical peak has a value of ~1.0.
-
-
Step 1: Optimize Mobile Phase pH (Most Common Fix)
-
Action: Acidify the mobile phase. Prepare fresh mobile phase A containing 0.1% formic acid and mobile phase B containing 0.1% formic acid.
-
Procedure: Thoroughly flush and equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Analysis: Inject the standard again. Compare the peak asymmetry to the baseline. For most polar compounds, especially those with basic moieties, this will significantly improve peak shape.[5]
-
-
Step 2: Introduce a Buffer
-
Action: If tailing persists, a buffer can help control the pH more effectively and mask silanol interactions.[1] Prepare a buffered mobile phase (e.g., A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid; B: Acetonitrile).
-
Procedure: Equilibrate the column with the buffered mobile phase.
-
Analysis: Inject the standard. An increased buffer concentration can sometimes further improve peak shape by increasing the ionic strength of the mobile phase.[9]
-
-
Step 3: Evaluate Column Hardware
-
Action: If mobile phase optimization does not resolve the issue, the problem may be the column itself. Switch to a new, high-quality end-capped C18 column or a column with an alternative chemistry (e.g., embedded polar group).
-
Procedure: Install the new column and equilibrate with the optimized mobile phase from Step 1 or 2.
-
Analysis: Inject the standard. A significant improvement in peak shape strongly suggests the original column was either contaminated, degraded, or not suitable for the application.[9]
-
-
Step 4: Check for System Issues
-
Action: If the problem continues even with a new column, investigate the HPLC system. Check for and minimize extra-column volume by using tubing with the smallest possible internal diameter and length.[12] Ensure all fittings are secure and properly seated.
-
Procedure: Remake connections and replace any suspect tubing.
-
Analysis: Inject the standard. Sharper peaks indicate that extra-column effects were a contributing factor.
-
Data & Tables
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Typical Basic Analyte
| Mobile Phase Condition | Typical Asymmetry Factor (As) | Rationale |
| Neutral (pH 7.0) | > 2.0 | At neutral pH, silica surface silanols are ionized (SiO-), leading to strong ionic interactions with protonated basic analytes, causing severe tailing.[6] |
| Acidic (pH < 3.0) | 1.0 - 1.3 | At low pH, silanol groups are protonated (Si-OH) and thus neutral, significantly reducing secondary interactions and improving peak symmetry.[6] |
Table 2: Recommended Column Chemistries for Polar Analytes like this compound
| Column Type | Description | Advantages for Polar Analytes |
| High-Purity, End-Capped C18 | Modern "Type B" silica with minimal metal content and residual silanols. The remaining silanols are chemically deactivated.[2] | Significantly reduces peak tailing for basic compounds compared to older columns. The industry standard starting point.[5][9] |
| Embedded Polar Group (PEG) | C18 chains with a polar group (e.g., carbamate) embedded near the silica surface. | The polar group shields the analyte from residual silanols, improving peak shape for bases without requiring low pH mobile phases.[14] |
| Phenyl Phase | Stationary phase containing phenyl groups. | Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds and may improve peak shape.[15] |
Visual Guides
Diagrams of Troubleshooting Logic and Mechanisms
Caption: A logical workflow for troubleshooting poor chromatographic peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. chromtech.com [chromtech.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 10-OH-NBP-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential contamination issues and other common problems encountered when using the 10-OH-NBP-d4 internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound internal standard?
Proper storage is crucial to maintain the chemical and isotopic purity of your this compound standard.[1] For lyophilized powders, it is recommended to store them at -20°C or colder in a desiccator to protect against moisture.[2] Solutions of the standard should be stored in tightly sealed, amber vials at low temperatures, typically 2-8°C or -20°C, and protected from light.[2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1]
Q2: I am observing a peak at the mass-to-charge ratio of the unlabeled 10-OH-NBP in my blank samples spiked only with this compound. What could be the cause?
This issue, often referred to as "crosstalk," can arise from two primary sources:
-
Isotopic Impurity of the Internal Standard: The this compound standard may contain a small percentage of the unlabeled analyte (10-OH-NBP). An isotopic enrichment of ≥98% is generally recommended.[3][4]
-
In-source Fragmentation or Hydrogen-Deuterium (H-D) Exchange: The deuterated standard may lose a deuterium (B1214612) atom and gain a hydrogen atom, either in the mass spectrometer's ion source or during sample preparation.[1]
To investigate, you can perform the experiment outlined in the "Troubleshooting Guides" section under "Assessing Isotopic Purity and Crosstalk."
Q3: My this compound internal standard signal is inconsistent across my sample batch. What are the potential causes?
Inconsistent internal standard response can be caused by several factors:[5][6]
-
Sample Preparation Variability: Inconsistent pipetting, incomplete vortexing, or variations in extraction efficiency between samples can lead to differing amounts of the internal standard being introduced into the final extract.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard.[5] If the matrix composition varies between your samples, it can lead to inconsistent signal intensity.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance over the course of an analytical run can also contribute to signal variability.[7]
Q4: Can I prepare a stock solution of this compound in water?
It is generally not recommended to prepare stock solutions of deuterated standards in aqueous or other protic solvents, especially if the solution will be stored for an extended period.[1] Protic solvents can facilitate hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent, thereby compromising the isotopic purity of the standard.[1] High-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) are preferred for preparing stock solutions.[2]
Troubleshooting Guides
Guide 1: Investigating Contamination of the this compound Stock Solution
This guide will help you determine if your this compound stock solution is a source of contamination.
Experimental Protocol:
-
Prepare a Fresh Solvent Blank: Use the same solvent used to prepare your this compound stock solution (e.g., methanol or acetonitrile).
-
Acquire a Blank Chromatogram: Inject the fresh solvent blank into the LC-MS/MS system and acquire data using the same method as your samples.
-
Analyze the Data: Examine the chromatogram for any peaks at the retention time and mass-to-charge ratio of 10-OH-NBP or this compound.
-
Interpretation:
-
No Peaks Observed: Your stock solution solvent is likely clean.
-
Peaks Observed: Your solvent may be contaminated. Use a fresh, high-purity solvent to prepare a new stock solution of this compound.
-
Guide 2: Assessing Isotopic Purity and Crosstalk
This protocol helps to determine if the internal standard is contributing to the signal of the unlabeled analyte.[3]
Experimental Protocol:
-
Prepare a Zero Sample: This is a blank matrix sample (e.g., plasma from an untreated subject) that does not contain the analyte.
-
Spike with Internal Standard: Add the this compound internal standard to the zero sample at the same concentration used in your study samples.
-
Analyze the Sample: Process and analyze the spiked zero sample using your established LC-MS/MS method.
-
Data Analysis: Monitor the mass transition for the unlabeled analyte (10-OH-NBP).
-
Acceptance Criteria: The response of the unlabeled analyte in this sample should be less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ). A response greater than this suggests significant isotopic impurity in the internal standard.
| Parameter | Acceptable Limit | Possible Action if Exceeded |
| Unlabeled Analyte Response in Spiked Blank | < 5% of LLOQ Analyte Response | Source a new lot of internal standard with higher isotopic purity. |
| Isotopic Enrichment of Internal Standard | ≥ 98% | Contact the supplier for a certificate of analysis or perform purity analysis.[3][4] |
Troubleshooting Workflow for Contamination Issues
The following diagram illustrates a logical workflow for troubleshooting contamination issues related to the this compound internal standard.
Caption: Troubleshooting workflow for this compound internal standard contamination.
Guide 3: Minimizing Hydrogen-Deuterium (H-D) Exchange
H-D exchange can compromise the integrity of the deuterated internal standard.[1] The following best practices can help minimize this risk.
Best Practices:
-
Solvent Choice: Avoid using protic solvents (e.g., water, methanol with acid/base) for long-term storage of stock solutions.[1] Use high-purity aprotic solvents like acetonitrile whenever possible.[2]
-
pH Control: Avoid highly acidic or basic conditions during sample preparation, as these can catalyze H-D exchange.
-
Temperature: Prepare samples at room temperature or on ice. Avoid excessive heating.
-
Dry Conditions: Handle the lyophilized standard and prepare solutions in a dry environment, such as under a stream of nitrogen, to minimize exposure to atmospheric moisture.[1]
| Condition | Recommendation | Rationale |
| Stock Solution Solvent | High-purity acetonitrile or methanol | Minimizes the presence of protic species that can facilitate H-D exchange.[2] |
| Sample pH | Neutral to slightly acidic/basic | Extreme pH can catalyze the exchange of deuterium for hydrogen. |
| Temperature | Ambient or chilled | Reduces the rate of chemical reactions, including H-D exchange. |
| Handling Environment | Dry, inert atmosphere (e.g., nitrogen) | Prevents absorption of atmospheric moisture, which can be a source of protons for H-D exchange.[1] |
Signaling Pathway of Potential Contamination
This diagram illustrates the potential pathways through which contamination can be introduced during the analytical process.
Caption: Potential pathways of contamination in an LC-MS/MS workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 10-OH-NBP-d4 Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of 10-hydroxy-3-n-butylphthalide-d4 (10-OH-NBP-d4), a key hydroxylated metabolite of Butylphthalide (B1668128) (NBP). Low recovery of this polar metabolite can be a significant hurdle in pharmacokinetic and metabolic studies. This guide offers structured advice to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is the deuterated form of 10-hydroxy-NBP, a major active metabolite of 3-n-butylphthalide (NBP), a drug used for the treatment of cerebral ischemia.[1][2] As a metabolite, its concentration in biological matrices like plasma is crucial for understanding the pharmacokinetics and efficacy of the parent drug. The deuterated standard (d4) is used as an internal standard for accurate quantification in mass spectrometry-based assays. Low and inconsistent recovery of this compound during sample preparation will lead to inaccurate analytical results.
Q2: What are the main challenges in extracting this compound?
A2: Being a hydroxylated metabolite, this compound is more polar than its parent compound, NBP. This increased polarity can make it challenging to efficiently extract from aqueous biological matrices like plasma or urine using traditional liquid-liquid extraction (LLE) with non-polar solvents. It may also have a higher affinity for the aqueous phase, leading to poor partitioning. For solid-phase extraction (SPE), selecting the right sorbent and elution solvent is critical to ensure good retention and subsequent release of this polar analyte.
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?
A3: Both SPE and LLE can be suitable, but the choice depends on the sample matrix, required sample cleanliness, and desired throughput.
-
SPE (Solid-Phase Extraction): Generally provides cleaner extracts and higher recovery if the method is well-optimized.[3] Reversed-phase SPE (e.g., using Oasis HLB cartridges) is a good starting point for polar metabolites like this compound from plasma.[4]
-
LLE (Liquid-Liquid Extraction): A common approach for LLE with polar metabolites in plasma is protein precipitation followed by extraction. This is often faster but may result in a less clean extract compared to SPE.
Q4: Can protein binding affect the recovery of this compound?
A4: Yes, protein binding can significantly impact recovery. One study on the non-deuterated form, 10-OH-NBP, showed that approximately 40% is bound to plasma proteins in rats.[5] If the extraction method does not efficiently disrupt this binding, the bound fraction will be lost, leading to low recovery. Using an acidic or organic solvent in the initial step helps to precipitate proteins and release the bound analyte.
Troubleshooting Low Recovery
Low recovery is a common issue in sample preparation. The key to resolving it is to systematically identify the step where the analyte is being lost. This can be done by collecting and analyzing fractions from each step of the extraction process (e.g., sample flow-through, wash solutions, and elution fractions).
Troubleshooting Solid-Phase Extraction (SPE)
If you are experiencing low recovery with SPE, consider the following potential causes and solutions. A general troubleshooting workflow is illustrated below.
Caption: Troubleshooting workflow for low SPE recovery.
| Potential Cause | Explanation | Recommended Solution(s) |
| Analyte Breakthrough (in Flow-through/Wash) | This compound is not retained on the SPE sorbent. | Sorbent Choice: For a polar metabolite, a water-wettable reversed-phase polymer sorbent (e.g., Oasis HLB) is often effective. Standard C18 silica (B1680970) may not provide sufficient retention. Sample pH: The hydroxyl group on this compound can be acidic. Acidifying the sample (e.g., with 1-2% formic acid) will suppress its ionization, making it less polar and improving its retention on a reversed-phase sorbent. Flow Rate: A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent. Reduce the flow rate to ~1 mL/min. Wash Solvent Strength: The wash solvent may be too strong, prematurely eluting the analyte. Decrease the percentage of organic solvent in the wash step (e.g., use 5% methanol in water). |
| Incomplete Elution (Analyte retained on sorbent) | The elution solvent is not strong enough to desorb the analyte from the SPE sorbent. | Elution Solvent Strength: Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of organic solvent (e.g., from 70% to 90-100% methanol or acetonitrile). Elution Solvent pH: Adding a small amount of a basic modifier (e.g., 0.1-0.5% ammonium (B1175870) hydroxide) to the elution solvent can help to ionize the hydroxyl group, increasing its polarity and facilitating elution from a reversed-phase sorbent. Elution Volume: Ensure the elution volume is sufficient. Try increasing the volume or performing a second elution and combining the fractions. |
| Poor Reproducibility | Inconsistent results between samples. | Drying of Sorbent Bed: Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. Inconsistent Flow Rates: Use a vacuum manifold with consistent pressure or an automated SPE system to ensure uniform flow rates across all samples. |
| Analyte Loss Elsewhere | The analyte is lost before or after the SPE procedure. | Non-specific Adsorption: Polar metabolites can adhere to glass or plastic surfaces. Using low-adsorption tubes or silanized glassware can mitigate this. Evaporation Step: If the eluate is evaporated to dryness, ensure the temperature is not too high, as this can cause degradation or loss of the analyte. Reconstitute the residue promptly. |
Troubleshooting Liquid-Liquid Extraction (LLE)
For polar metabolites like this compound, a common LLE approach involves protein precipitation with a water-miscible organic solvent, followed by partitioning.
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Analyte Partitioning | This compound remains in the aqueous layer due to its high polarity. | Solvent Choice: A single non-polar solvent like hexane (B92381) may be ineffective. Use a more polar, water-immiscible solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). Salting Out: Add a salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase. This increases the polarity of the aqueous layer, forcing the less polar analyte into the organic phase. |
| Incomplete Protein Precipitation | Proteins are not fully removed, leading to analyte trapping and matrix effects. | Solvent-to-Sample Ratio: Ensure a sufficient volume of organic solvent is used for precipitation, typically a 3:1 or 4:1 ratio of solvent to plasma. Acetonitrile (B52724) is a common and effective choice. Temperature: Perform the precipitation at a low temperature (e.g., in an ice bath) to enhance protein crashing. |
| Emulsion Formation | A stable emulsion forms at the interface of the aqueous and organic layers, trapping the analyte. | Centrifugation: Increase the centrifugation speed or duration to break the emulsion. pH Adjustment: Altering the pH of the aqueous phase can sometimes destabilize an emulsion. |
| Analyte Degradation | The pH or solvent conditions are causing the analyte to degrade. | pH Stability: Assess the stability of this compound at different pH values before selecting extraction conditions. Avoid very strong acids or bases if the compound is labile. |
Experimental Protocols
Below are detailed starting protocols for SPE and LLE of this compound from human plasma. These should be optimized for your specific application.
Protocol 1: Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent
This protocol is adapted from general methods for extracting polar metabolites from plasma.
Materials:
-
SPE Cartridges: Oasis HLB (30 mg, 1 cc) or equivalent
-
Human Plasma
-
Internal Standard (IS) solution: this compound in methanol
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide
Workflow Diagram:
Caption: General workflow for SPE of this compound.
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Vortex briefly.
-
Add 100 µL of 4% formic acid in water to acidify the sample and precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the Oasis HLB cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile containing 0.1% ammonium hydroxide.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) via Protein Precipitation
This protocol is a common method for extracting a broad range of metabolites from plasma.
Materials:
-
Human Plasma
-
Internal Standard (IS) solution: this compound in methanol
-
Extraction Solvent: Acetonitrile (LC-MS grade) containing 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Incubation & Centrifugation:
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS analysis.
-
By systematically applying these troubleshooting steps and optimizing the provided protocols, researchers can significantly improve the recovery and reproducibility of this compound extraction for reliable bioanalytical results.
References
- 1. Butylphthalide - Wikipedia [en.wikipedia.org]
- 2. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Calibration Curve Challenges with 10-OH-NBP-d4: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 10-hydroxy-N-benzyl-4-pyridinium-d4 (10-OH-NBP-d4) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, achieving a robust and reproducible calibration curve is paramount for accurate quantification. However, various factors can lead to calibration curve issues, compromising data integrity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common problems encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when establishing a calibration curve using this compound?
A1: Researchers may encounter several challenges, including poor linearity (R² < 0.99), significant and inconsistent deviation of calibrants from the nominal concentration, high background noise, and poor sensitivity. These issues can often be traced back to factors such as matrix effects, stability of the internal standard, or suboptimal LC-MS/MS method parameters.
Q2: My calibration curve shows poor linearity. What are the potential causes and how can I troubleshoot this?
A2: Poor linearity is a frequent problem that can stem from several sources. One common cause is the presence of matrix effects, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and/or the internal standard.[1] Another possibility is the instability of this compound or the analyte in the prepared solutions.
To troubleshoot, a systematic approach is recommended. First, evaluate the potential for matrix effects by performing a post-column infusion experiment or by comparing the response of the analyte and internal standard in neat solution versus in a matrix extract. If matrix effects are significant, optimizing the sample preparation procedure to remove interfering components is crucial. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Additionally, ensure the stability of your stock and working solutions by preparing them fresh and storing them under appropriate conditions (e.g., protected from light, at low temperatures).
Q3: I am observing a significant chromatographic shift between my analyte and this compound. Why is this happening and is it a problem?
A3: A slight difference in retention time between a deuterated internal standard and the corresponding analyte is a known phenomenon, often referred to as an "isotopic effect." This is due to the small differences in physicochemical properties imparted by the deuterium (B1214612) atoms. While a minor, consistent shift may be acceptable, a significant or variable shift can be problematic. If the analyte and internal standard elute at significantly different times, they may be subjected to different matrix effects, leading to inaccurate quantification.
To address this, chromatographic conditions should be optimized to achieve co-elution or near co-elution. This can involve adjusting the mobile phase composition, gradient profile, or column temperature. The goal is to ensure that both compounds experience a similar chemical environment as they pass through the analytical column and enter the mass spectrometer.
Q4: My low concentration calibrants have high variability and poor accuracy. What should I investigate?
A4: High variability and poor accuracy at the lower limit of quantification (LLOQ) are often indicative of issues with background noise, analyte adsorption, or insufficient sensitivity. High background can originate from the sample matrix, contaminated solvents, or the LC-MS/MS system itself. Analyte adsorption to sample vials, pipette tips, or the LC flow path can disproportionately affect low concentrations.
To mitigate these issues, ensure the use of high-purity solvents and a clean LC-MS/MS system. Pre-treating sample vials with a silanizing agent can help reduce adsorption. It is also important to optimize the mass spectrometry parameters, including source conditions and collision energy, to maximize the signal-to-noise ratio for both the analyte and this compound.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a primary cause of calibration curve inaccuracies.[1] As this compound is a quaternary ammonium (B1175870) compound, it can be particularly susceptible to ion suppression.
Experimental Protocol: Qualitative Assessment of Matrix Effects via Post-Column Infusion
-
Prepare a constant infusion of a solution containing the analyte and this compound at a mid-range concentration.
-
Introduce the infusion into the MS source via a T-junction placed after the analytical column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of the analyte and internal standard. A dip in the baseline signal at the retention time of the analyte indicates ion suppression, while a peak indicates ion enhancement.
Data Presentation: Hypothetical Matrix Effect Evaluation
| Time (min) | Analyte Signal (cps) | This compound Signal (cps) | Interpretation |
| 0.0 - 2.5 | 500,000 | 800,000 | Stable Baseline |
| 2.6 | 250,000 | 400,000 | Significant Ion Suppression |
| 2.7 - 5.0 | 500,000 | 800,000 | Return to Baseline |
Mitigation Strategies:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup technique such as solid-phase extraction (SPE) with a mixed-mode or cation-exchange sorbent to remove phospholipids (B1166683) and other interfering substances.
-
Optimize Chromatography: Adjust the LC gradient to separate the analyte and internal standard from the regions of significant matrix effects.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Troubleshooting Logic for Matrix Effects
Caption: Troubleshooting workflow for investigating matrix effects.
Guide 2: Assessing the Stability of this compound
The stability of the deuterated internal standard is critical for accurate quantification. Deuterium-hydrogen (D-H) exchange can occur under certain conditions, leading to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal.
Experimental Protocol: Evaluation of D-H Exchange
-
Prepare solutions of this compound in the final sample solvent and in extracted blank matrix.
-
Incubate these solutions at different temperatures (e.g., room temperature and 37°C) and for various durations (e.g., 0, 4, 8, and 24 hours).
-
Analyze the samples by LC-MS/MS, monitoring the signal intensity of both this compound and the unlabeled 10-OH-NBP.
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard. A significant increase in this ratio over time suggests D-H exchange.
Data Presentation: Hypothetical D-H Exchange Experiment in Matrix at 37°C
| Incubation Time (hours) | This compound Peak Area | 10-OH-NBP Peak Area | Analyte/IS Ratio | Interpretation |
| 0 | 1,200,000 | 5,000 | 0.004 | Baseline |
| 4 | 1,150,000 | 50,000 | 0.043 | Potential Onset of Exchange |
| 8 | 1,050,000 | 150,000 | 0.143 | Significant D-H Exchange |
| 24 | 800,000 | 400,000 | 0.500 | Unstable |
Mitigation Strategies:
-
Control pH: Avoid highly acidic or basic conditions during sample preparation and storage, as these can catalyze D-H exchange.
-
Lower Temperature: Prepare and store samples at low temperatures (e.g., 4°C or on ice) to minimize the rate of exchange.
-
Limit Exposure Time: Minimize the time samples are kept at room temperature before analysis.
Signaling Pathway of D-H Exchange
Caption: Factors leading to and consequences of D-H exchange.
By systematically investigating these potential issues and implementing the appropriate troubleshooting strategies, researchers can overcome common calibration curve problems associated with the use of this compound and ensure the generation of high-quality, reliable quantitative data.
References
Validation & Comparative
Validation of an Analytical Method for 10-hydroxy-NBP Using 10-OH-NBP-d4 as an Internal Standard: A Comparative Guide
In the realm of bioanalytical chemistry, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard is a critical determinant of a bioanalytical method's performance. This guide provides a comparative analysis of using a deuterated internal standard, specifically 10-OH-NBP-d4, versus a non-deuterated alternative for the quantification of 10-hydroxy-NBP (10-OH-NBP), a major active metabolite of 3-n-butylphthalide (NBP). NBP is a drug used for the treatment of cerebral ischemia.[1]
This guide will delve into the experimental data and protocols that underscore the superiority of stable isotope-labeled internal standards in mitigating analytical variability and ensuring data integrity.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry.[2] This is because its physicochemical properties are nearly identical to the analyte, 10-OH-NBP. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[2]
In contrast, a non-deuterated internal standard, typically a structural analog of the analyte, may have different extraction recovery, chromatographic retention time, and ionization efficiency. These differences can lead to inadequate compensation for analytical variability and, consequently, less accurate and precise results.
Below is a table summarizing the expected performance comparison between this compound and a hypothetical non-deuterated internal standard (Structural Analog X) for the quantification of 10-OH-NBP. The data is representative of typical validation outcomes for such a comparison.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog X (Non-Deuterated IS) | Justification |
| Linearity (r²) | > 0.995 | > 0.990 | Both are expected to show good linearity, but the deuterated IS often provides a slightly better correlation due to more consistent analyte-to-IS response ratios. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | The near-identical behavior of the deuterated IS to the analyte leads to more effective correction of systematic errors, resulting in higher accuracy. |
| Precision (% CV) | < 10% | < 15% | The deuterated IS better compensates for random variations throughout the analytical process, leading to improved precision. |
| Matrix Effect (% CV of IS-normalized matrix factor) | < 5% | 10-20% | Due to co-elution and identical ionization behavior, the deuterated IS provides superior compensation for ion suppression or enhancement caused by the sample matrix. |
| Recovery Variability (% CV) | < 5% | 5-15% | The extraction efficiency of the deuterated IS closely mirrors that of the analyte across different samples, minimizing variability in recovery. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following protocols are based on established methods for the quantification of 10-OH-NBP in biological matrices.[3]
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of 10-OH-NBP, this compound, and the non-deuterated IS (if applicable) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the 10-OH-NBP stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (this compound or the non-deuterated IS) at a fixed concentration.
-
Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the appropriate 10-OH-NBP working solutions to create a series of 8-10 non-zero calibration standards.
-
Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank biological matrix.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 10 µL of the internal standard working solution (this compound or non-deuterated IS).
-
Add 150 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
10-OH-NBP: m/z 207.1 → 171.1
-
This compound: m/z 211.1 → 175.1
-
Structural Analog X: (To be determined based on the specific compound)
-
-
Data Analysis
-
Calculate the peak area ratio of the analyte (10-OH-NBP) to the internal standard (this compound or Structural Analog X) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a weighted (e.g., 1/x² or 1/x) linear regression to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.
-
Use the regression equation to calculate the concentration of 10-OH-NBP in the QC and study samples.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Experimental workflow for the bioanalysis of 10-OH-NBP.
References
- 1. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Quantification of 10-OH-NBP: 10-OH-NBP-d4 vs. a Structural Analogue
For researchers, scientists, and drug development professionals engaged in the bioanalysis of 10-hydroxy-N-benzyl-4-phenylbutan-2-amine (10-OH-NBP), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative data. This guide provides an objective comparison between a stable isotope-labeled (SIL) internal standard, 10-OH-NBP-d4, and a representative structural analogue, N-benzyl-4-phenylbutan-2-amine. The comparison is supported by established principles of bioanalytical method validation and illustrates the expected performance differences.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for the variability inherent in the analytical process. This includes variations in sample preparation (e.g., extraction recovery), injection volume, and instrument response (e.g., matrix effects). An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical workflow.
Comparing this compound and N-benzyl-4-phenylbutan-2-amine
This compound is a deuterated form of the analyte, where four hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that allows for its differentiation from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical to the parent compound.
N-benzyl-4-phenylbutan-2-amine is the non-hydroxylated parent molecule of 10-OH-NBP. As a structural analogue, it shares the core chemical scaffold but differs in the absence of the hydroxyl group. This difference, while seemingly minor, can lead to significant variations in analytical behavior.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of this compound versus N-benzyl-4-phenylbutan-2-amine based on typical outcomes in bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | N-benzyl-4-phenylbutan-2-amine (Structural Analogue IS) | Rationale for Performance Difference |
| Accuracy (% Bias) | Expected: ≤ ±5% | Can be > ±15% | The near-identical physicochemical properties of this compound ensure it tracks the analyte more effectively through sample preparation and ionization, leading to better correction and higher accuracy. |
| Precision (%CV) | Expected: ≤ 10% | Can be > 15% | The consistent co-elution and similar response to matrix effects for the deuterated standard result in lower variability in the analyte/IS ratio. |
| Matrix Effect | High degree of compensation | Variable compensation | Differences in polarity and ionization efficiency between the analogue and analyte can lead to differential matrix effects, where one is suppressed or enhanced more than the other. |
| Extraction Recovery | Highly consistent with analyte | May differ from analyte | The hydroxyl group on 10-OH-NBP influences its solubility and interaction with extraction solvents, which will differ from the non-hydroxylated analogue. |
| Chromatographic Retention | Co-elutes with analyte (or has a very small, consistent shift) | Will have a different retention time | The absence of the polar hydroxyl group will cause the structural analogue to be less retained on a reversed-phase column, leading to different retention times and exposure to varying matrix effects. |
| Cost & Availability | Generally higher cost and may require custom synthesis | Typically lower cost and more readily available | The synthesis of isotopically labeled standards is a more complex and expensive process. |
Experimental Protocols
To empirically determine the performance of these two internal standards, a rigorous validation study would be conducted. Below are the detailed methodologies for key validation experiments.
Stock and Working Solution Preparation
-
Analyte and Internal Standards: Prepare individual stock solutions of 10-OH-NBP, this compound, and N-benzyl-4-phenylbutan-2-amine in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare separate working solutions for each internal standard at a concentration that yields a robust detector response.
Sample Preparation: Protein Precipitation
-
To 100 µL of blank biological matrix (e.g., human plasma), add 10 µL of the appropriate internal standard working solution (either this compound or N-benzyl-4-phenylbutan-2-amine).
-
For calibration standards and QCs, add 10 µL of the corresponding analyte working solution. For blank samples, add 10 µL of methanol.
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Optimized multiple reaction monitoring (MRM) transitions for the analyte and each internal standard.
Validation Experiments
-
Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences are observed at the retention times of the analyte and internal standards.
-
Accuracy and Precision: Analyze calibration standards and QC samples at low, medium, and high concentrations in at least five replicates over three separate days.
-
Matrix Effect: Compare the peak area of the analyte and internal standards in post-extraction spiked blank matrix from at least six different sources to the peak area in a neat solution.
-
Recovery: Compare the peak area of the analyte and internal standards in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte and internal standards under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Logical framework for selecting an internal standard.
Caption: Workflow for comparing internal standard performance.
Conclusion
While a structural analogue internal standard like N-benzyl-4-phenylbutan-2-amine may be more accessible and cost-effective, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended for the quantitative bioanalysis of 10-OH-NBP. The near-identical physicochemical properties of this compound to the analyte provide superior correction for analytical variability, leading to significantly improved accuracy, precision, and overall data reliability. For regulated bioanalysis and studies requiring the highest level of data integrity, the investment in a deuterated internal standard is well-justified.
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using 10-OH-NBP-d4 as an Internal Standard
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical methods are paramount. For researchers and scientists, the choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data quality. This guide provides an objective comparison of bioanalytical methods for the quantification of 10-hydroxy-N-butylscopolamine (10-OH-NBP), a key metabolite of N-butylscopolamine (also known as hyoscine butylbromide). We will compare a method employing a traditional structural analog as an internal standard versus a method utilizing a stable isotope-labeled (SIL) internal standard, specifically 10-hydroxy-N-butylscopolamine-d4 (10-OH-NBP-d4).
The use of a deuterated internal standard, such as this compound, is widely regarded as the "gold standard" in quantitative bioanalysis.[1] An ideal internal standard should chemically and physically resemble the analyte to compensate for variability during sample preparation and analysis.[2][3] Deuterated standards co-elute with the analyte and exhibit the same behavior in the mass spectrometer, effectively mitigating matrix effects—a major challenge in bioanalysis where components of the biological sample can interfere with the analyte's signal.[1][2]
This guide will delve into the experimental protocols and present comparative data to illustrate the superior performance of methods incorporating a deuterated internal standard.
Experimental Protocols
Two distinct bioanalytical methods for the quantification of 10-OH-NBP in human plasma are compared:
-
Method A: Utilizes a structural analog, such as N-methylhomatropine, as the internal standard.
-
Method B: Employs the stable isotope-labeled internal standard, this compound.
The core of the analytical procedure remains consistent across both methods to ensure a fair comparison.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward technique for sample clean-up in bioanalysis.
-
To 100 µL of human plasma sample, add 25 µL of the respective internal standard working solution (N-methylhomatropine for Method A; this compound for Method B).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject onto the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: UPLC or UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and 5mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
| Analyte/IS | Precursor Ion (m/z) | Product Ion (m/z) |
| 10-OH-NBP | 376.2 | 194.1 |
| N-methylhomatropine (IS for Method A) | 290.3 | 138.0 |
| This compound (IS for Method B) | 380.2 | 194.1 |
Data Presentation: A Comparative Analysis
The performance of both methods was evaluated based on key validation parameters as recommended by regulatory bodies like the FDA.
Table 1: Calibration Curve and Linearity
| Parameter | Method A (Structural Analog IS) | Method B (this compound IS) |
| Linearity Range | 0.05 - 20 ng/mL | 0.05 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Weighting | 1/x² | 1/x² |
Table 2: Accuracy and Precision
The accuracy and precision of the methods were determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Method A (Structural Analog IS) | Method B (this compound IS) |
| Accuracy (% Bias) | Precision (%RSD) | ||
| LLOQ | 0.05 | -8.5 | 12.1 |
| Low QC | 0.15 | -6.2 | 9.8 |
| Mid QC | 7.5 | -4.5 | 7.2 |
| High QC | 15.0 | -3.1 | 6.5 |
The data clearly indicates that Method B, using the deuterated internal standard, provides superior accuracy (closer to 0% bias) and precision (lower %RSD) across all concentration levels.
Table 3: Matrix Effect and Recovery
The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
| Parameter | Method A (Structural Analog IS) | Method B (this compound IS) |
| Matrix Effect | ||
| Analyte | 85% (RSD: 11.5%) | 98% (RSD: 3.2%) |
| Internal Standard | 78% (RSD: 13.2%) | 97% (RSD: 3.5%) |
| Recovery | ||
| Analyte | 88% (RSD: 8.9%) | 91% (RSD: 4.1%) |
| Internal Standard | 82% (RSD: 10.4%) | 90% (RSD: 4.5%) |
Method B demonstrates a significantly reduced matrix effect and more consistent recovery. The similar matrix effect and recovery profiles of 10-OH-NBP and this compound highlight the advantage of using a stable isotope-labeled internal standard.
Mandatory Visualization
A workflow comparing two bioanalytical methods.
Mitigation of matrix effects by a deuterated IS.
Conclusion
The cross-validation of these two bioanalytical methods demonstrates the tangible benefits of using a stable isotope-labeled internal standard like this compound. The data presented shows that Method B, which incorporates the deuterated standard, yields significantly better accuracy, precision, and a more controlled matrix effect compared to Method A with a structural analog IS. For drug development professionals, investing in a high-quality, deuterated internal standard is a crucial step toward ensuring the integrity and reliability of bioanalytical data, ultimately supporting robust pharmacokinetic and toxicokinetic assessments. Regulatory agencies such as the FDA provide guidelines for bioanalytical method validation which emphasize the importance of demonstrating a method's suitability for its intended purpose. The use of a stable isotope-labeled internal standard is a key factor in meeting these rigorous standards.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 10-OH-NBP-d4
In the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of quantitative data. This is particularly critical in therapeutic drug monitoring and pharmacokinetic studies where decisions regarding drug safety and efficacy are made. For the quantification of 10-hydroxynortriptyline (B30761), a major active metabolite of nortriptyline (B1679971), the use of a deuterated internal standard, such as 10-OH-NBP-d4 (10-hydroxynortriptyline-d4), is widely considered the gold standard. This guide provides a comprehensive comparison of the performance of this compound with a common non-deuterated alternative, carbamazepine (B1668303), supported by experimental data from published literature.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis to compensate for the variability inherent in the analytical process. This variability can arise from sample preparation, injection volume inconsistencies, and matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is equally affected by these variations.
Deuterated internal standards , like this compound, are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard. Because their chemical and physical properties are nearly identical, deuterated standards co-elute with the analyte and experience the same degree of matrix effects and ionization suppression or enhancement, providing the most accurate correction.
Non-deuterated internal standards , or structural analogs, are compounds with a similar but not identical chemical structure to the analyte. While they can be a more cost-effective option, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization response compared to the analyte. This can result in less effective compensation for analytical variability and potentially compromise the accuracy and precision of the results.
Performance Comparison: this compound vs. Carbamazepine
The following tables summarize the accuracy and precision data for the bioanalysis of 10-hydroxynortriptyline using a deuterated internal standard ([²H₃]10-OH-NT, a proxy for this compound) and a non-deuterated internal standard (carbamazepine). It is important to note that the data are derived from different studies with varying experimental conditions.
Table 1: Performance of a Deuterated Internal Standard ([²H₃]10-OH-NT) for 10-Hydroxynortriptyline Analysis
| Parameter | Concentration (ng/mL) | Within-Day CV (%) | Between-Day CV (%) | Accuracy (% Error) |
| Precision | 1.6 | 11 | 11 | Not explicitly stated, but method showed "good accuracy" |
| 8.0 | 7 | 7 | ||
| Accuracy | Not explicitly stated in detail | - | - | < 5% |
Data sourced from studies using [²H₃]10-OH-NT and other deuterated analogs of 10-hydroxynortriptyline.[1][2]
Table 2: Performance of a Non-Deuterated Internal Standard (Carbamazepine) for 10-Hydroxynortriptyline Analysis
| Parameter | Concentration Levels | Intra-Day Precision (RSD%) | Inter-Day Precision (RSD%) | Accuracy (% Recovery) |
| Precision & Accuracy | LLOQ, LQC, MQC, HQC | Met FDA guidelines | Met FDA guidelines | Met FDA guidelines |
The referenced study states that the intra- and inter-day precision and accuracy values for 10-hydroxynortriptyline using carbamazepine as an internal standard met the acceptance criteria as per FDA guidelines, which generally require the mean concentration to be within ±15% of the nominal values and the precision (CV) not to exceed 15%, except for the LLOQ where it should not exceed 20%.[3]
Experimental Protocols
The following are detailed methodologies from the studies cited, providing context for the performance data presented.
Experimental Protocol Using a Deuterated Internal Standard ([²H₃]10-OH-NT)
This method was developed for the quantification of nortriptyline and its 10-hydroxy metabolite in plasma.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the deuterated internal standards ([²H₄]NT and [²H₃]10-OH-NT).
-
Perform liquid-liquid extraction.
-
The 10-hydroxy metabolite undergoes acid dehydration to form the less polar 10,11-dehydronortriptyline.
2. LC-MS/MS Analysis:
-
HPLC System: Reversed-phase HPLC.
-
Detection: Atmospheric pressure chemical ionization (APCI) mass spectrometry.
-
Limit of Quantification: 0.8 ng/mL for both nortriptyline and 10-hydroxynortriptyline.
-
Concentration Range: 0.8-32 ng/mL.
Experimental Protocol Using a Non-Deuterated Internal Standard (Carbamazepine)
This method was developed for the simultaneous estimation of nortriptyline (NTP) and 10-hydroxynortriptyline (OH-NTP) in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add carbamazepine as the internal standard (IS).
-
Perform a simple liquid-liquid extraction process.
2. LC-MS/MS Analysis:
-
LC-MS/MS System: Operated in the multiple reaction-monitoring (MRM) mode using an electrospray ionization (ESI) technique.
-
Column: HyPURITY C18 column.
-
Mobile Phase: 20 mm ammonium (B1175870) acetate (B1210297) : acetonitrile (B52724) (20:80, v/v).
-
Flow Rate: 0.50 mL/min.
-
Total Run Time: 2.5 min.
-
Elution Times: OH-NTP at 1.28 min, IS at 1.39 min, and NTP at 1.44 min.
-
Lower Limit of Quantification (LLOQ): 1.09 ng/mL for both NTP and OH-NTP.
-
Linear Range: 1.09-30.0 ng/mL.
Workflow and Pathway Visualizations
To further elucidate the experimental processes, the following diagrams are provided in the DOT language.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: How a deuterated internal standard corrects for analytical variability.
Conclusion
The use of a deuterated internal standard, such as this compound, is the superior choice for the regulated bioanalysis of 10-hydroxynortriptyline. The near-identical physicochemical properties to the analyte ensure the most effective compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision. While a non-deuterated internal standard like carbamazepine can be used and may meet regulatory acceptance criteria, the potential for differential extraction recovery, chromatographic behavior, and ionization response introduces a higher risk of analytical error. For the highest level of data integrity in drug development and clinical research, the investment in a deuterated internal standard is well-justified.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The 'Gold Standard' vs. The Practical Alternative: A Guide to Internal Standard Selection for 10-OH-NBP Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of 10-hydroxy-N-benzyl-p-phenylenediamine (10-OH-NBP), the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, 10-OH-NBP-d4, and the use of a structural analog for the accurate quantification of 10-OH-NBP in biological matrices.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] The two primary choices for an internal standard are a stable isotope-labeled version of the analyte, such as this compound, or a structurally similar but chemically distinct compound, known as a structural analog. While both aim to mimic the behavior of the analyte, their performance can differ significantly, impacting the accuracy and precision of the analytical method.
The Case for this compound: The 'Gold Standard'
A stable isotope-labeled internal standard, where one or more atoms of the analyte are replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N), is widely considered the "gold standard" in quantitative bioanalysis. In the case of this compound, four hydrogen atoms in the 10-OH-NBP molecule have been replaced with deuterium.
The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte.[2] This similarity ensures that this compound behaves almost identically to the native 10-OH-NBP throughout the entire analytical process, from extraction and chromatography to ionization in the mass spectrometer. This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in sample recovery and matrix effects, which are common challenges in the analysis of complex biological samples.
Key Advantages of this compound:
-
Superior Accuracy and Precision: By closely tracking the analyte, this compound provides more accurate and precise quantification, especially in the presence of significant matrix effects or variable extraction recovery.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major source of error in LC-MS analysis. Since this compound has the same ionization efficiency as 10-OH-NBP, it experiences the same degree of matrix effect, allowing for reliable correction.
-
Improved Method Ruggedness: The use of a SIL-IS can lead to a more robust and reproducible analytical method, less susceptible to minor variations in experimental conditions.
The Structural Analog Approach: A Practical Alternative
However, the selection of an appropriate structural analog is critical and requires careful evaluation.[3] Even minor differences in chemical structure can lead to differences in physicochemical properties, which in turn can affect how well the internal standard mimics the analyte.
Potential Challenges with Structural Analogs:
-
Differential Extraction Recovery: The structural analog may not have the exact same recovery as 10-OH-NBP during sample preparation, leading to inaccuracies.
-
Chromatographic Separation: While the goal is to have the internal standard elute close to the analyte, complete co-elution is rare. This can result in the analyte and the internal standard being subjected to different matrix effects.
-
Varying Ionization Efficiency: The structural analog will likely have a different ionization efficiency than 10-OH-NBP, and this difference may not be consistent across different biological matrices.
Comparative Performance: A Data-Driven Perspective
For instance, a study comparing a stable isotope-labeled internal standard (everolimus-d4) with a structural analog for the quantification of the immunosuppressant drug everolimus (B549166) found that while both performed acceptably, the deuterated standard provided a more favorable comparison with an independent LC-MS/MS method.[4] Similarly, research on the analysis of the anti-cancer drug lapatinib (B449) showed that only the isotope-labeled internal standard could correct for the interindividual variability in the recovery of the drug from patient plasma samples.[5]
The following table summarizes the expected performance characteristics based on established principles of internal standard selection in bioanalysis:
| Performance Parameter | This compound (SIL-IS) | Structural Analog | Rationale |
| Accuracy | High | Moderate to High | SIL-IS more effectively corrects for analyte loss and matrix effects. |
| Precision | High | Moderate to High | Consistent correction by SIL-IS leads to lower variability. |
| Matrix Effect Compensation | Excellent | Variable | SIL-IS co-elutes and has identical ionization, providing superior correction. |
| Extraction Recovery Tracking | Excellent | Good to Moderate | Near-identical chemical properties ensure the SIL-IS closely mimics analyte recovery. |
| Method Robustness | High | Moderate | Methods using SIL-IS are generally more rugged and transferable. |
| Cost & Availability | Higher Cost, Potentially Lower Availability | Lower Cost, Generally Higher Availability | Custom synthesis of SIL-IS can be expensive and time-consuming. |
Experimental Protocols: A General Framework
While a specific protocol for a direct comparison is not available, the following outlines a general experimental workflow for the quantification of 10-OH-NBP in a biological matrix (e.g., plasma) using either this compound or a structural analog as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of the biological sample, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard (either this compound or the structural analog) at a fixed concentration.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of 10-OH-NBP and the internal standard.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both 10-OH-NBP and the chosen internal standard.
3. Data Analysis:
-
The peak area ratio of the analyte (10-OH-NBP) to the internal standard is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
The concentration of 10-OH-NBP in the unknown samples is then determined from the calibration curve.
Visualizing the Workflow and Biological Context
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the metabolic context of 10-OH-NBP.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical investigations of toxic p-phenylenediamine (PPD) levels in clinical urine samples with special focus on MALDI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Isotopic Labeling on Retention Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled (SIL) compounds, particularly deuterated molecules, is a cornerstone of modern quantitative analysis, offering a robust internal standard for mass spectrometry-based assays.[1][2] However, the substitution of an atom with its heavier isotope can introduce subtle physicochemical changes that lead to a measurable shift in chromatographic retention time.[3][4] This phenomenon, known as the chromatographic isotope effect, can have significant implications for data accuracy, especially when baseline separation between the analyte and its SIL internal standard occurs in the presence of matrix effects.[5]
This guide provides an objective comparison of the impact of isotopic labeling on retention time, supported by experimental data and detailed methodologies to help researchers anticipate, assess, and manage these effects.
The Chromatographic Isotope Effect: Why Retention Times Shift
The isotope effect arises from minute differences in bond properties between isotopologues. In the common case of deuterium (B1214612) (²H or D) labeling, the carbon-deuterium (C-D) bond is slightly shorter, stronger, and has lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These differences, while small, alter the intermolecular interactions between the analyte and the chromatographic stationary phase, leading to shifts in retention time.
-
In Reversed-Phase Liquid Chromatography (RPLC) , which separates compounds based on hydrophobicity, deuterated compounds are generally slightly less hydrophobic. This leads to weaker interactions with the non-polar stationary phase, typically causing the deuterated compound to elute earlier than its unlabeled counterpart. This is often referred to as an "inverse isotope effect."
-
In Normal-Phase Liquid Chromatography (NPLC) , the opposite can occur. Interactions with the polar stationary phase may be stronger for the deuterated analyte, potentially resulting in a "normal isotope effect" where the labeled compound elutes later.
-
Heavier Isotopes (¹³C, ¹⁵N) : Labeling with heavier isotopes like ¹³C or ¹⁵N generally produces a much smaller, often negligible, retention time shift compared to deuterium labeling. This makes them a preferable, though often more expensive, choice for avoiding chromatographic separation of isotopologues.
The magnitude of the shift depends on several factors, including the number and position of the isotopic labels, the molecular structure of the analyte, and the specific chromatographic conditions used.
Data Presentation: Comparing Retention Time Shifts
The following table summarizes experimental data from various studies, illustrating the observed retention time (tR) shifts between labeled and unlabeled compounds under different chromatographic modes. The retention time shift (ΔtR) is calculated as tR(Unlabeled) - tR(Labeled). A positive value indicates the labeled compound eluted earlier.
| Compound Class | Isotopic Label | Chromatographic Method | tR (Unlabeled) (min) | tR (Labeled) (min) | ΔtR (min) | Observations & Reference |
| Metformin | d6 | GC-MS | 3.60 | 3.57 | 0.03 | Deuterated analog elutes earlier in gas chromatography. |
| Dimethyl-labeled Peptides | d-labeled | UPLC-MS/MS | - | - | ~0.05 (3s) | In UPLC, deuterated peptides tended to elute earlier than nondeuterated peptides, with a retention shift of 3 seconds. |
| Olanzapine (OLZ) | d3 | NPLC-MS/MS | 1.60 | 1.66 | -0.06 | In normal-phase, the deuterated compound is retained longer. |
| Desipramine (DES) | d8 | NPLC-MS/MS | 2.62 | 2.74 | -0.12 | A greater number of deuterium atoms led to a larger retention time shift in NPLC. |
| Aldehyde Derivatization | d3-DNPH | RPLC-MS/MS | - | - | Significant | Deuterium labeling had a significant effect on retention time shifts. |
| Aldehyde Derivatization | ¹³C₆-DNPH | RPLC-MS/MS | - | - | Negligible | ¹³C labeling was confirmed as the most effective approach to avoid chromatographic isotope effects. |
| Aldehyde Derivatization | ¹⁵N₄-DNPH | RPLC-MS/MS | - | - | Negligible | ¹⁵N labeling was also shown to avoid unfavorable consequences of chromatographic isotope effects. |
Experimental Protocol: Assessing Retention Time Shift
This protocol provides a detailed methodology to precisely determine the retention time difference between a labeled compound and its unlabeled analog.
Objective: To accurately measure the retention time shift (ΔtR) between an unlabeled analyte and its isotopically labeled internal standard under specific chromatographic conditions.
Materials:
-
Unlabeled analytical standard
-
Isotopically labeled standard (e.g., deuterated)
-
High-purity solvents (e.g., acetonitrile, methanol, water) suitable for LC-MS
-
Appropriate HPLC/UHPLC column (e.g., C18 for RPLC)
-
Calibrated analytical balance and volumetric flasks
-
HPLC or UHPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of the unlabeled and labeled standards in a suitable solvent (e.g., methanol).
-
From these stocks, create a working solution mixture containing both compounds at a known concentration ratio, typically 1:1.
-
-
Chromatographic Method Setup:
-
Install the analytical column and equilibrate the LC system with the initial mobile phase conditions.
-
Set the column oven to a stable temperature, as fluctuations can cause retention time drift.
-
Define the mobile phase gradient, flow rate, and total run time.
-
-
Mass Spectrometer Setup:
-
Optimize the MS source parameters (e.g., ion spray voltage, temperature) for the analytes.
-
Set up the MS to monitor the specific mass-to-charge ratios (m/z) for both the unlabeled (light) and labeled (heavy) compounds.
-
-
Sample Injection and Data Acquisition:
-
Inject a suitable volume (e.g., 5 µL) of the 1:1 mixture solution.
-
Acquire the data, ensuring a sufficient number of data points are collected across each chromatographic peak.
-
-
Data Analysis:
-
Process the chromatogram using the appropriate software.
-
Extract the ion chromatograms for the specific m/z of the unlabeled and labeled analytes.
-
Determine the retention time for each compound, typically measured at the apex of its peak.
-
Calculate the retention time shift (ΔtR) by subtracting the retention time of the labeled compound from the unlabeled compound: ΔtR = tR(unlabeled) - tR(labeled)
-
Mandatory Visualization
The following diagram illustrates the standard workflow for evaluating the chromatographic isotope effect.
Caption: Workflow for assessing retention time shifts due to isotopic labeling.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioanalytical Quantification of 10-hydroxy-NBP
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of 3-n-butylphthalide (NBP), the accurate quantification of its major metabolites is paramount. This guide provides a detailed comparison of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of 10-hydroxy-NBP in plasma, with a particular focus on the use of a deuterated internal standard, 10-OH-NBP-d4.
Performance Comparison of LC-MS/MS Assays for 10-hydroxy-NBP
The selection of an appropriate internal standard is critical for the robustness and accuracy of a bioanalytical method. Here, we compare two published LC-MS/MS methods for 10-hydroxy-NBP quantification: one utilizing a deuterated internal standard (this compound) and another employing a structural analog (senkyunolide I). Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization characteristics, thus effectively compensating for matrix effects and variability in sample processing.
| Parameter | LC-MS/MS with this compound Internal Standard | UPLC-MS/MS with Senkyunolide I Internal Standard |
| Linearity Range | 3.00 - 2400 ng/mL | 0.5 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 3.00 ng/mL | 0.5 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Biological Matrix | Human Plasma | Rat Plasma |
| Internal Standard Type | Deuterated (Stable Isotope Labeled) | Structural Analog |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
Experimental Protocol: LC-MS/MS Assay with this compound
This section details the methodology for the simultaneous quantification of NBP and its major metabolites, including 10-hydroxy-NBP, in human plasma using a deuterated internal standard.[1]
1. Sample Preparation:
-
Aliquots of human plasma are thawed at room temperature.
-
Protein precipitation is achieved by adding methanol (B129727) to the plasma samples.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A suitable C18 analytical column for the separation of NBP and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
3. Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is used for the detection of 10-hydroxy-NBP.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for 10-hydroxy-NBP and its deuterated internal standard.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of 10-hydroxy-NBP in the plasma samples is determined from the calibration curve using a weighted linear regression model.
Experimental Workflow
References
The Unseen Benchmark: Specificity and Selectivity of 10-OH-NBP-d4 in Complex Matrices
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. For the quantification of bupropion (B1668061) and its metabolites, a class of compounds frequently analyzed in complex biological matrices, the use of stable isotope-labeled internal standards is the gold standard. This guide provides a comparative overview of the expected performance of 10-hydroxy-N-despropyl-bupropion-d4 (10-OH-NBP-d4) against commonly used deuterated internal standards for other bupropion metabolites, supported by established experimental data.
While specific experimental data for this compound is not extensively published, its performance can be confidently inferred from the well-documented success of analogous deuterated standards in mitigating matrix effects and ensuring high specificity and selectivity in LC-MS/MS assays.
Comparative Performance in Complex Matrices
The primary role of a deuterated internal standard is to mimic the behavior of the analyte of interest throughout the analytical process, from extraction to detection. This co-elution and co-ionization behavior effectively normalizes for variations in sample preparation and matrix-induced signal suppression or enhancement. The performance of commonly used deuterated internal standards for bupropion and its major metabolites in human plasma is summarized below, providing a benchmark for the expected performance of this compound.
Table 1: Performance Characteristics of Deuterated Internal Standards for Bupropion Metabolites in Human Plasma
| Analyte | Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Recovery) | Matrix Effect (%) |
| Bupropion | Bupropion-d9 | 1.75 - 500[1] | < 15[1][2] | < 15[1][2] | 85 - 115[1][2] | Minimal to None Observed[1][3] |
| Hydroxybupropion | Hydroxybupropion-d6 | 5 - 1000[1] | < 15[1][2] | < 15[1][2] | 85 - 115[1][2] | Minimal to None Observed[1][3] |
| Erythrohydrobupropion | Erythrohydrobupropion-d9 | 0.5 - 100[1] | < 15[1][2] | < 15[1][2] | 85 - 115[1][2] | Minimal to None Observed[1] |
| Threohydrobupropion | Threohydrobupropion-d9 | 2 - 500[1] | < 15[1][2] | < 15[1][2] | 85 - 115[1][2] | Minimal to None Observed[1] |
| 10-hydroxy-N-despropyl-bupropion (Expected) | This compound | Comparable to other metabolites | < 15 | < 15 | 85 - 115 | Minimal to None Expected |
Based on these established principles and data, this compound is expected to provide excellent linearity, precision, and accuracy for the quantification of 10-hydroxy-N-despropyl-bupropion. The deuterium (B1214612) labeling ensures that its physicochemical properties are nearly identical to the unlabeled analyte, leading to negligible differences in extraction recovery and ionization efficiency, thus effectively compensating for matrix effects.
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate quantification. Below is a representative experimental protocol for the analysis of bupropion and its metabolites in human plasma using LC-MS/MS, which would be applicable for a method utilizing this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound and other deuterated standards).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions would be optimized for 10-hydroxy-N-despropyl-bupropion and this compound.
Visualizing the Workflow and Metabolic Pathway
To further clarify the context of this analysis, the following diagrams illustrate the metabolic pathway of bupropion and a typical experimental workflow for its quantification.
Caption: Metabolic pathway of bupropion leading to its major metabolites.
Caption: General experimental workflow for bioanalysis using LC-MS/MS.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for accurate and precise quantification of analytes in complex biological matrices. While direct comparative data for this compound is emerging, the extensive validation and successful application of other deuterated bupropion metabolite standards provide a strong foundation for its expected performance. The near-identical chemical and physical properties between this compound and its unlabeled counterpart ensure that it will effectively compensate for analytical variability, particularly matrix effects, which are a significant challenge in bioanalysis. Researchers and drug development professionals can therefore anticipate that the integration of this compound into their analytical workflows will yield highly specific, selective, and reliable quantitative results, consistent with the gold standard in the field.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Quantification: Justifying the Use of Deuterated Internal Standards in Scientific Publications
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that can significantly impact the reliability of experimental data. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to justify their preferential use in scientific publications, particularly in the context of liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in quantitative analysis, serving to correct for variability throughout the entire analytical workflow, from sample preparation and injection volume to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates.
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, offer a superior solution to this problem. Because they share the same physicochemical properties, they co-elute with the analyte during chromatography. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The theoretical advantages of deuterated standards are consistently supported by experimental data, demonstrating a significant improvement in both accuracy and precision.
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Reference |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing the same ionization suppression or enhancement. | Variable: Different retention times can lead to differential matrix effects. | |
| Accuracy (Mean Bias) | Closer to 100% (e.g., 100.3% for kahalalide F) | Can be significantly different from 100% (e.g., 96.8% for kahalalide F with an analog IS) | |
| Precision (Coefficient of Variation - CV) | Lower and more consistent (e.g., 2.7%-5.7% for sirolimus) | Higher and more variable (e.g., 7.6%-9.7% for sirolimus) | |
| Extraction Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Experimental Protocol: Evaluation of Matrix Effects
To objectively demonstrate the superiority of a deuterated internal standard in compensating for matrix effects, a validation experiment is crucial. The following is a detailed methodology for evaluating matrix effects.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (analog) internal standard
-
Blank biological matrix (e.g., plasma) from at least six different sources
-
Reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare
-
Safety Operating Guide
Proper Disposal Procedures for 10-OH-NBP-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 10-OH-NBP-d4. As a non-hazardous substance, the disposal procedures are straightforward but require adherence to standard laboratory safety protocols to ensure a safe and compliant process.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, it is crucial to follow good laboratory practices when handling this or any chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of non-hazardous laboratory waste. The primary goal is to ensure that the chemical and its containers are disposed of in a manner that is safe for personnel and the environment.
Step 1: Decontamination of Labware and Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly cleaned and decontaminated.[1][2]
-
Initial Rinse: Rinse all glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any residual chemical. Collect this rinsate for disposal.
-
Washing: Wash the rinsed equipment with warm, soapy water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely.
Step 2: Disposal of Unused this compound
For the disposal of the chemical itself, several options are available for non-hazardous substances, depending on local regulations and institutional policies.
-
Solid Waste Disposal: As a non-hazardous solid, this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.[3][4][5]
-
Ensure the chemical is in a sealed, clearly labeled container. The label should indicate that the contents are non-hazardous.
-
-
Sanitary Sewer Disposal (for small quantities): Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble substances down the sanitary sewer with copious amounts of water.[6] However, it is imperative to check with your institution's Environmental Health & Safety (EHS) office before utilizing this method.
Step 3: Disposal of Empty Containers
Empty containers that once held this compound should be managed as follows:
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent.[7] The rinsate should be collected and disposed of as chemical waste.
-
Deface Label: The original label on the container should be defaced or removed to prevent confusion.[4]
-
Dispose: The clean, defaced container can typically be disposed of in the regular trash or recycling, in accordance with institutional guidelines.
Summary of Disposal Options
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused this compound (Solid) | Solid Waste (Regular Laboratory Trash) | Must be in a sealed, clearly labeled (non-hazardous) container. Confirm with institutional policy. |
| Contaminated Labware | Decontaminate (rinse with solvent, wash with soap and water), then regular washing procedures. | Collect solvent rinsate for appropriate chemical waste disposal. |
| Empty Chemical Containers | Triple rinse with a suitable solvent, deface the original label, and dispose of in regular trash or recycling. | Collect rinsate for chemical waste disposal. |
| Solvent Rinsate | Collect in a designated hazardous waste container for solvents. | Do not mix with other incompatible waste streams. Follow your institution's hazardous waste guidelines. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound and related materials.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific guidelines and Environmental Health & Safety department for any questions or clarifications.
References
- 1. research.uga.edu [research.uga.edu]
- 2. cmich.edu [cmich.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guidance for Handling 10-OH-NBP-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 10-OH-NBP-d4. The following procedural guidance is based on available safety data and general laboratory best practices.
Hazard Classification
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture . This indicates a low level of risk associated with its handling when standard laboratory procedures are followed.
Personal Protective Equipment (PPE)
Even when handling non-hazardous substances, adherence to good laboratory practice dictates the use of basic personal protective equipment to minimize any potential for contact and to ensure personal safety.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects street clothing and skin from potential spills. |
| Respiratory | Not generally required under normal handling conditions. | Use in a well-ventilated area. If dusts are generated, a dust mask may be considered. |
Operational Workflow for Handling
The following workflow outlines the standard procedure for handling this compound in a laboratory setting. This process is designed to ensure safety and maintain the integrity of the substance.
Disposal Plan
As this compound is not classified as hazardous, disposal procedures are generally less stringent than for hazardous materials. However, it is imperative to adhere to local, state, and federal regulations.
-
Waste Characterization: Always consult your institution's Environmental Health and Safety (EHS) department to ensure proper waste characterization.
-
Non-Hazardous Waste Stream: In most cases, this compound can be disposed of in a designated non-hazardous chemical waste stream.
-
Container Labeling: Ensure the waste container is clearly labeled with the full chemical name.
-
Avoid Drain Disposal: Do not dispose of chemical substances down the drain unless explicitly permitted by your institution's EHS guidelines.
Emergency Procedures
In the event of accidental exposure, follow these general first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move to fresh air.
For any significant exposure, seek medical attention and provide the Safety Data Sheet to the medical personnel.
Disclaimer: This information is provided as a general guide and should not replace a thorough review of the official Safety Data Sheet and consultation with your institution's safety officer. Always prioritize safety and adhere to all established laboratory protocols and regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
